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  • Product: Methyl 6-methyl-3-oxoheptanoate
  • CAS: 104214-14-4

Core Science & Biosynthesis

Foundational

Methyl 6-methyl-3-oxoheptanoate CAS 104214-14-4 chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4), a ve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4), a versatile β-ketoester with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, and key applications, offering insights grounded in established scientific principles.

Core Chemical and Physical Properties

Methyl 6-methyl-3-oxoheptanoate is a derivative of heptanoic acid, characterized by a methyl ester at the C-1 position, a ketone at the C-3 position, and a methyl group at the C-6 position. This structure, particularly the β-ketoester moiety, is the cornerstone of its reactivity and utility as a synthetic building block.[1]

Table 1: Physicochemical Properties of Methyl 6-methyl-3-oxoheptanoate

PropertyValueSource
CAS Number 104214-14-4[1][2]
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [1][2]
Appearance Not explicitly stated, but analogous compounds are colorless to yellow liquids.[3]
Storage 2-8°C, Refrigerator[2]

The presence of both a ketone and an ester functional group makes it a valuable intermediate for creating more complex molecules.[1] The β-ketoester group allows for a variety of reactions, including alkylations, acylations, and decarboxylations, opening pathways to a diverse range of chemical structures.[1]

Spectroscopic Characterization

A definitive structural confirmation of Methyl 6-methyl-3-oxoheptanoate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the two carbonyl groups (indicating the keto form), and the characteristic splitting patterns for the isobutyl group (methyl and methine protons).[1]

  • ¹³C NMR: The carbon NMR spectrum will complement the proton data by identifying all unique carbon atoms, including the two carbonyl carbons (ketone and ester), the ester methyl carbon, and the carbons of the isobutyl group.[1]

  • 2D NMR: Techniques such as HSQC and HMBC can be used to establish the connectivity between protons and carbons, providing an unambiguous structural assignment.[1]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups: a strong absorption band for the C=O stretch of the ketone and another for the C=O stretch of the ester.

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern would provide further structural information.

  • UV-Vis Spectroscopy: While less structurally informative, UV-Vis spectroscopy can be used for quantitative analysis.[1]

Synthesis of Methyl 6-methyl-3-oxoheptanoate

The synthesis of β-ketoesters like Methyl 6-methyl-3-oxoheptanoate is typically achieved through condensation reactions.[1] A common and effective method is the Claisen condensation or related reactions.

Illustrative Synthetic Pathway

A plausible synthesis would involve the condensation of a methyl ketone with a dialkyl carbonate in the presence of a strong base. For Methyl 6-methyl-3-oxoheptanoate, this could involve the reaction of 5-methyl-2-hexanone with dimethyl carbonate and a base like sodium methoxide.

G A 5-Methyl-2-hexanone D Methyl 6-methyl-3-oxoheptanoate A->D B Dimethyl Carbonate B->D C Sodium Methoxide (Base) C->D Catalyst

Caption: A simplified representation of a plausible synthetic route to Methyl 6-methyl-3-oxoheptanoate.

General Experimental Protocol (Hypothetical)
  • To a solution of sodium methoxide in an appropriate solvent (e.g., methanol or a non-protic solvent like THF), add 5-methyl-2-hexanone dropwise at a controlled temperature.

  • Following the addition, add dimethyl carbonate to the reaction mixture.

  • The reaction is then heated under reflux for a specified period to drive the condensation.

  • After cooling, the reaction is quenched with a weak acid and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure Methyl 6-methyl-3-oxoheptanoate.

Applications in Research and Development

The unique structure of Methyl 6-methyl-3-oxoheptanoate makes it a valuable tool for chemists.

  • Versatile Synthetic Intermediate: Its β-ketoester functionality is a key structural motif for building more complex molecules in medicinal and synthetic chemistry.[1]

  • Heterocyclic Chemistry: It can serve as a precursor in the synthesis of heterocyclic compounds like pyridopyrimidinones, which possess important pharmacological properties.[1] This would likely involve a condensation reaction with an aminopyridine derivative.[1]

  • Enantioselective Synthesis: The ketone group can be stereoselectively reduced to a hydroxyl group to form methyl 6-methyl-3-hydroxyheptanoate.[1] This transformation can be achieved with high enantioselectivity using asymmetric hydrogenation with a chiral catalyst.[1]

  • Toxicological and Food Safety Research: This compound has been identified as a stable product from the reaction of certain food additives with amine compounds, making it relevant in toxicological and food safety studies.[1] Its genotoxic potential has been assessed using methods like the Ames test.[1]

Safety and Handling

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

Conclusion

Methyl 6-methyl-3-oxoheptanoate is a chemical compound with significant potential, primarily as a versatile intermediate in organic synthesis. Its value is derived from the reactivity of its β-ketoester functional group, which allows for the construction of more complex and potentially bioactive molecules. While further research is needed to fully elucidate its properties and applications, it remains a compound of interest for researchers in synthetic chemistry, medicinal chemistry, and toxicology.

References

  • Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem - NIH. [Link]

  • CAS No : 104214-14-4 | Product Name : Methyl 6-methyl-3-oxoheptanoate | Pharmaffiliates. [Link]

  • methyl 6-oxoheptanoate - 2046-21-1, C8H14O3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Methyl 6-methyl heptanoate - the NIST WebBook. [Link]

  • Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem. [Link]

Sources

Exploratory

Molecular structure and weight of Methyl 6-methyl-3-oxoheptanoate

Molecular Architecture, Synthesis, and Applications of Methyl 6-methyl-3-oxoheptanoate Executive Summary Methyl 6-methyl-3-oxoheptanoate is a highly versatile branched-chain -keto ester. This technical guide explores its...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis, and Applications of Methyl 6-methyl-3-oxoheptanoate

Executive Summary Methyl 6-methyl-3-oxoheptanoate is a highly versatile branched-chain


-keto ester. This technical guide explores its structural properties, details a robust synthetic methodology utilizing Meldrum's acid, and outlines its critical role in pharmaceutical development—particularly as an impurity standard in dexpanthenol quality control and as a building block for complex heterocyclic active pharmaceutical ingredients (APIs).

Part 1: Physicochemical Profiling & Structural Elucidation

The utility of Methyl 6-methyl-3-oxoheptanoate in organic synthesis stems directly from its bifunctional molecular architecture. The


-keto ester moiety provides a highly reactive methylene bridge (C2) flanked by two electron-withdrawing carbonyl groups. This renders the C2 protons exceptionally acidic (pKa ~11), facilitating rapid enolization and selective electrophilic functionalization. Concurrently, the isobutyl tail (C6-methyl) imparts significant lipophilicity, a critical parameter for tuning the pharmacokinetic profiles (e.g., membrane permeability) of downstream API derivatives.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name Methyl 6-methyl-3-oxoheptanoate
CAS Number 104214-14-4
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Functional Groups Methyl ester, C3-ketone, Isobutyl aliphatic tail
InChI Key OYOAQGPOQKYOMS-UHFFFAOYSA-N

Data supported by analytical documentation from 1[1].

Part 2: Rational Design & Synthetic Methodologies

The Synthetic Challenge Traditional approaches to synthesizing


-keto esters often rely on Claisen condensations (e.g., reacting methyl acetate with methyl 4-methylpentanoate). However, these classical methods frequently suffer from poor chemoselectivity, yielding complex, difficult-to-separate mixtures of self-condensation and crossed-condensation products.

The Solution: The Meldrum's Acid Pathway To circumvent mixed condensations, the optimal, high-yield route employs the Oikawa methodology, utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[2]. In this self-validating system, Meldrum's acid acts as a synthetic equivalent of a mixed diketene, ensuring absolute regiocontrol. The reaction is thermodynamically driven to completion by the irreversible expulsion of carbon dioxide and acetone.

Step-by-Step Experimental Protocol:

  • Acyl Chloride Generation : Reflux 4-methylpentanoic acid (1.0 eq) with thionyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) containing a catalytic amount of DMF. The reaction progress is visually validated by the cessation of HCl/SO

    
     gas evolution. Remove the solvent in vacuo to yield the reactive 4-methylpentanoyl chloride.
    
  • Acylation of Meldrum's Acid : Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM and cool to 0°C. Add pyridine (2.0 eq) to serve as both a base and a nucleophilic catalyst. Dropwise addition of the acyl chloride forms an acylpyridinium intermediate, which is rapidly trapped by Meldrum's acid to yield the acylated adduct.

  • Methanolysis and Decarboxylation : Isolate the adduct, dissolve it in anhydrous methanol, and heat to reflux (65°C). Thermal ring-opening of the dioxanedione ring initiates decarboxylation (-CO

    
    ) and the loss of acetone. This irreversible fragmentation cascade yields the pure target, Methyl 6-methyl-3-oxoheptanoate.
    

SynthesisWorkflow Start 4-Methylpentanoic Acid (Starting Material) Step1 Acyl Chloride Formation Reagents: SOCl2, DCM Condition: Reflux Start->Step1 Int1 4-Methylpentanoyl Chloride (Reactive Intermediate) Step1->Int1 Step2 Meldrum's Acid Acylation Reagents: Meldrum's Acid, Pyridine Condition: 0°C to RT Int1->Step2 Int2 Acylated Meldrum's Acid (Stable Intermediate) Step2->Int2 Step3 Methanolysis & Decarboxylation Reagents: Anhydrous MeOH Condition: Reflux (-CO2, -Acetone) Int2->Step3 Target Methyl 6-methyl-3-oxoheptanoate (Target β-Keto Ester) Step3->Target

Fig 1. Meldrum's acid-mediated synthesis workflow for Methyl 6-methyl-3-oxoheptanoate.

Part 3: Applications in Pharmaceutical Development & Impurity Profiling

Heterocyclic API Scaffolds The


-keto ester functional group is a privileged motif for constructing complex heterocycles via Knorr or Hantzsch-type condensations. Methyl 6-methyl-3-oxoheptanoate is specifically utilized in condensation reactions with aminopyridine derivatives to synthesize pyridopyrimidinones[1]. The resulting structures bear the characteristic isobutyl and methyl ester-derived groups, which are critical for enhancing the target binding affinity of the resulting pharmacological agents[1].

Dexpanthenol Quality Control Dexpanthenol (CAS 81-13-0), an alcoholic analogue of D-pantothenic acid and a precursor to coenzyme A, is a widely utilized API in dermatological therapeutics[3]. During the synthesis and forced degradation profiling of dexpanthenol, Methyl 6-methyl-3-oxoheptanoate is monitored as a specific structurally related impurity[4]. Utilizing highly pure reference standards of this compound (e.g., Catalog No. PA 04 16610) is essential for validating the safety, stability, and purity of dexpanthenol formulations under stringent ICH guidelines[4].

Part 4: Analytical Characterization Protocol

To validate the structural integrity and purity of Methyl 6-methyl-3-oxoheptanoate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred modality. The compound's high volatility and low molecular weight (172.22 g/mol ) make it an ideal candidate for gas-phase separation without the need for prior derivatization.

GC-MS Protocol:

  • Sample Preparation : Dilute the analyte to a concentration of 1 mg/mL in HPLC-grade methanol.

  • Chromatographic Separation : Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use ultra-high purity helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Temperature Program : Set the initial oven temperature to 60°C (hold for 2 min), then ramp at 15°C/min to 280°C (hold for 5 min).

  • Mass Spectrometry (Self-Validating Detection) : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. The diagnostic fragmentation pattern will yield the molecular ion

    
     at m/z 172, a base peak at m/z 141 (corresponding to the loss of the methoxy radical, -OCH
    
    
    
    ), and m/z 99 resulting from a classic McLafferty rearrangement of the isobutyl tail.

AnalyticalWorkflow Sample API Matrix / Sample (Dexpanthenol QC) Prep Sample Preparation Dilution in MeOH (1 mg/mL) Sample->Prep GCMS GC-MS Analysis DB-5MS Column, EI (70 eV) Prep->GCMS Data Mass Spectra Acquisition Fragments: m/z 141, 99 GCMS->Data Validation Impurity Quantification vs. Reference Standard Data->Validation

Fig 2. GC-MS analytical workflow for the detection and quantification of the impurity.

References

  • BenchChem. "Methyl 6-methyl-3-oxoheptanoate|CAS 104214-14-4". Benchchem.com. 1

  • Pharmaffiliates. "Dexpanthenol-impurities". Pharmaffiliates.com.3

  • Pharmaffiliates. "CAS No : 156-87-6 | Product Name : Dexpanthenol - Impurity A". Pharmaffiliates.com. 4

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. "Meldrum's acid in organic synthesis. 2.

    
    -keto esters." Journal of Organic Chemistry, 1978. 2
    

Sources

Foundational

Solubility of Methyl 6-methyl-3-oxoheptanoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 6-methyl-3-oxoheptanoate in Organic Solvents This guide provides a comprehensive overview of the solubility characteristics of methyl 6-methyl-3-oxoheptanoate, a ke...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 6-methyl-3-oxoheptanoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of methyl 6-methyl-3-oxoheptanoate, a key intermediate in various synthetic applications.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its use in the laboratory.

Introduction to Methyl 6-methyl-3-oxoheptanoate

Methyl 6-methyl-3-oxoheptanoate (CAS No. 104214-14-4) is a β-ketoester with a molecular weight of 172.22 g/mol .[1][2] Its structure, featuring both a ketone and an ester functional group, dictates its chemical behavior and, consequently, its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its effective use in organic synthesis, purification, and formulation development.

Table 1: Physicochemical Properties of Methyl 6-methyl-3-oxoheptanoate

PropertyValueSource
CAS Number 104214-14-4[1][2]
Molecular Formula C9H16O3[2]
Molecular Weight 172.22 g/mol [1][2]
IUPAC Name methyl 6-methyl-3-oxoheptanoate[1]
Appearance Not explicitly stated, but related esters are colorless to yellow liquids[3][4]
Storage 2-8°C Refrigerator[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[5] The polarity, hydrogen bonding capability, and molecular size of both the solute (methyl 6-methyl-3-oxoheptanoate) and the solvent determine the extent of solubility.

Methyl 6-methyl-3-oxoheptanoate possesses a moderate polarity due to the presence of the ester and ketone functional groups. The oxygen atoms in these groups can act as hydrogen bond acceptors, allowing for interaction with protic solvents.[6] However, the hydrocarbon backbone of the molecule is nonpolar, which contributes to its solubility in less polar solvents.

Based on its structure, we can anticipate the following solubility trends:

  • High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) and moderately polar protic solvents (e.g., ethanol, methanol). These solvents can engage in dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the solute. Esters are generally soluble in organic solvents like acetone.[7]

  • Moderate Solubility: In nonpolar solvents (e.g., hexanes, toluene). The nonpolar alkyl chain of methyl 6-methyl-3-oxoheptanoate will interact favorably with these solvents through van der Waals forces.

  • Low Solubility: In highly polar protic solvents like water. While the ester can accept hydrogen bonds from water, the nonpolar part of the molecule is large enough to make it sparingly soluble in water.[6]

Experimental Determination of Solubility

To ascertain the precise solubility of methyl 6-methyl-3-oxoheptanoate, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility in a range of organic solvents.

Materials and Equipment
  • Methyl 6-methyl-3-oxoheptanoate (purity ≥95%)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of methyl 6-methyl-3-oxoheptanoate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B to create slurry C Seal and vortex vials B->C D Equilibrate at constant temperature C->D e.g., 24-48 hours E Centrifuge to separate solid D->E F Dilute supernatant E->F G Analyze by HPLC/GC F->G

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 6-methyl-3-oxoheptanoate to a series of vials. The exact amount should be enough to ensure a saturated solution with visible solid remaining after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Vortex the vials vigorously for 1-2 minutes to ensure good initial mixing.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of methyl 6-methyl-3-oxoheptanoate.

    • Calculate the solubility in units of mg/mL or mol/L.

Safety and Handling

Methyl 6-methyl-3-oxoheptanoate and the organic solvents used in this procedure require careful handling in a well-ventilated laboratory. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Hazard Statements for related compounds:

    • Ethyl 6-methyl-3-oxoheptanoate: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

    • Methyl 6-oxoheptanoate: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands and any exposed skin thoroughly after handling.

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

Refer to the Safety Data Sheet (SDS) for methyl 6-methyl-3-oxoheptanoate and each solvent for detailed safety information.[8][10]

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol can be summarized in a table for easy comparison.

Table 2: Predicted and Experimental Solubility of Methyl 6-methyl-3-oxoheptanoate

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
DichloromethaneHalogenatedModerate-HighTo be determined
TolueneAromaticModerateTo be determined
HexanesNonpolarModerate-LowTo be determined
WaterPolar ProticLowTo be determined

This data is crucial for:

  • Reaction Solvent Selection: Choosing a solvent that can dissolve all reactants to ensure a homogeneous reaction mixture.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: Developing stable solutions for various applications.

The following logical diagram illustrates the decision-making process for solvent selection based on solubility data.

G A Define Application Requirement (e.g., Reaction, Purification) B Consult Solubility Data A->B C High Solubility in Reaction Solvent? B->C E Poor Solubility in Anti-Solvent? B->E D Suitable for Homogeneous Reaction C->D Yes G Select Optimal Solvent System C->G No, reconsider solvent D->G F Suitable for Crystallization E->F Yes E->G No, find alternative F->G

Sources

Exploratory

Thermodynamic properties of branched beta-keto esters

Thermodynamic Architecture of Branched -Keto Esters Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Branched -keto esters represent a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Architecture of Branched -Keto Esters

Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Branched


-keto esters represent a critical class of synthons in the development of complex heterocycles and chiral pharmaceutical intermediates. Unlike their linear counterparts (e.g., ethyl acetoacetate), branched derivatives (e.g., ethyl 2-methylacetoacetate) exhibit distinct thermodynamic behaviors that directly impact reaction kinetics, shelf-life stability, and purification strategies.

This guide provides a definitive analysis of the thermodynamic properties of these compounds, focusing on the suppression of enolization via steric hindrance, the modulation of


 by inductive effects, and the kinetics of thermal decarboxylation. It concludes with a self-validating NMR protocol for quantifying tautomeric equilibria.

Thermodynamic Fundamentals: The Keto-Enol Equilibrium

The defining thermodynamic characteristic of


-keto esters is the equilibrium between the keto  form (dicarbonyl) and the enol  form (conjugated alkene-alcohol).[1]
The Stabilization Mechanism

In linear


-keto esters, the enol tautomer is thermodynamically stabilized by two factors:
  • Conjugation: The C=C double bond is conjugated with the ester carbonyl.

  • Intramolecular Hydrogen Bonding: A 6-membered pseudo-ring is formed between the enol hydroxyl proton and the ester carbonyl oxygen.[1][2]

The "Steric Clash" in Branched Systems

Branching at the


-position (e.g., introducing a methyl or benzyl group) introduces a significant thermodynamic penalty to the enol form.
  • Linear Scenario: The planar configuration required for the intramolecular hydrogen bond is sterically unencumbered.

  • Branched Scenario: The

    
    -substituent creates steric repulsion with the ester moiety or the methyl ketone group when forced into the planar enol geometry. This "steric clash" destabilizes the enol, shifting the equilibrium constant (
    
    
    
    ) heavily toward the keto form.
Thermodynamic Parameters

The tautomerization can be described by the van't Hoff equation. For branched systems, the enthalpy of enolization (


) becomes less exothermic compared to linear systems due to the loss of H-bond stability.


Table 1: Comparative Thermodynamic Properties
PropertyLinear (Ethyl Acetoacetate)Branched (Ethyl 2-methylacetoacetate)Mechanistic Driver
Enol Content (Neat) ~8.0%< 1.0%Steric destabilization of planar H-bond

(in H₂O)
10.7~12.0Inductive (+I) effect of alkyl branch destabilizes enolate
Boiling Point 180.8 °C187 °CIncreased molecular weight / Van der Waals forces
Density 1.030 g/mL1.019 g/mLLattice packing efficiency reduction
Decarboxylation Risk High (via

-keto acid)
High (via

-keto acid)
Cyclic transition state accessibility

Visualization of Tautomeric & Decarboxylation Pathways

The following diagram illustrates the competing equilibria and the irreversible degradation pathway (decarboxylation) that researchers must mitigate.

BetaKetoThermodynamics cluster_equilibrium Thermodynamic Equilibrium (Reversible) cluster_degradation Thermal Degradation (Irreversible) Keto Keto Form (Thermodynamically Favored in Branched) Enol Enol Form (Stabilized by H-Bond) (Destabilized by Branching) Keto->Enol Tautomerization (+ Steric Penalty) Acid Beta-Keto Acid (Intermediate) Keto->Acid Hydrolysis TS Cyclic Transition State (6-Membered) Acid->TS Heat Product Ketone + CO2 (Irreversible) TS->Product -CO2

Figure 1: The thermodynamic landscape of branched


-keto esters. Note that while the Keto-Enol exchange is reversible, hydrolysis leads to an irreversible decarboxylation cascade.

Stability & Reactivity Profile

Acidity and Nucleophilicity

Branching significantly alters the electronic profile of the


-carbon.
  • Acidity: The introduction of an alkyl group (electron-donating) at the

    
    -position increases the electron density on the carbon, making the remaining proton less acidic (
    
    
    
    shift from ~10.7 to ~12.0).
  • Implication: Stronger bases or more forcing conditions are often required to generate enolates from branched

    
    -keto esters compared to linear ones.
    
Thermal Decarboxylation

-keto esters are precursors to 

-keto acids, which are notoriously unstable.
  • Mechanism: Thermal decarboxylation proceeds via a concerted, six-membered cyclic transition state involving the ketone carbonyl and the carboxylic acid proton.

  • Branching Effect: While branching does not stop this reaction, it can slightly retard the rate due to steric hindrance in the transition state. However, once hydrolyzed to the acid, all

    
    -keto acids must be considered explosive risks for gas evolution (
    
    
    
    )
    if heated in closed systems.

Experimental Protocol: Self-Validating NMR Determination of

Objective: Accurately determine the keto-enol equilibrium constant (


) and validate the impact of solvent polarity.

Principle: The interconversion between keto and enol forms is slow on the NMR timescale, allowing for distinct integration of signals.[1][3] This protocol is self-validating because the chemical shift of the enol -OH is highly characteristic (>12 ppm) and must correlate with the vinylic proton integration.

Materials
  • Analyte: Branched

    
    -keto ester (e.g., Ethyl 2-methylacetoacetate).
    
  • Solvent A (Non-polar):

    
     (favors Enol).
    
  • Solvent B (Polar):

    
     (favors Keto).
    
  • Instrument: 300 MHz (or higher)

    
    -NMR.
    
Workflow
  • Sample Preparation:

    • Prepare 50 mg of analyte in 0.6 mL of

      
      .
      
    • Prepare 50 mg of analyte in 0.6 mL of

      
      .
      
    • Critical Step: Allow samples to equilibrate at 25°C for 30 minutes before acquisition.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the enol protons (which often have long
      
      
      ).
    • Acquire 16-32 scans.

  • Data Processing & Calculation:

    • Identify Keto Peaks: Locate the

      
      -proton signal (quartet or multiplet due to coupling with methyl branch) typically around 3.5 - 4.0 ppm. Let Integral = 
      
      
      
      .
    • Identify Enol Peaks: Locate the enol -OH (singlet, >12 ppm) and the vinylic -OH (if applicable, though in branched systems the double bond is tetrasubstituted, so look for the methyl group on the double bond which shifts upfield). Note: In

      
      -methyl branched systems, the enol lacks a vinylic proton, so you must integrate the enol-methyl group vs the keto-methyl group.
      
    • Calculation:

      
      
      
      
      
  • Self-Validation Criteria:

    • Criterion 1: The calculated % Enol in

      
       must be significantly higher than in 
      
      
      
      . If not, the sample may be contaminated with acid/base catalyzing rapid exchange, or the assignment is incorrect.
    • Criterion 2: The integral of the Enol -OH must match the integral of the Enol-Methyl group (normalized for proton count).

References

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. [Link]

Sources

Foundational

Methyl 6-methyl-3-oxoheptanoate boiling point and density data

This guide serves as a technical reference for Methyl 6-methyl-3-oxoheptanoate , a specialized -keto ester intermediate. Due to its status as a fine chemical intermediate rather than a commodity solvent, experimental phy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for Methyl 6-methyl-3-oxoheptanoate , a specialized


-keto ester intermediate. Due to its status as a fine chemical intermediate rather than a commodity solvent, experimental physical property data is often proprietary or extrapolated. This document synthesizes available experimental benchmarks from close structural analogs with high-fidelity predictive models, providing a robust framework for researchers.

CAS Registry Number: 104214-14-4 Molecular Formula:


Molecular Weight:  172.22  g/mol
Synonyms:  6-Methyl-3-oxoheptanoic acid methyl ester; Methyl isocaprylacetate (derivative naming).

Executive Technical Summary

Methyl 6-methyl-3-oxoheptanoate is a branched


-keto ester utilized primarily as a building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., substituted pyrimidines) and as a specific impurity marker in the quality control of Dexpanthenol  (Vitamin B5 analogs). Its structure features a reactive methylene group at the 

-position (C2), flanked by a ketone and an ester, making it highly susceptible to alkylation and Knoevenagel condensations.

Physical Properties & Data Analysis[1][2][3][4][5][6][7]

Given the scarcity of public experimental data for this specific isomer, the values below represent a synthesis of Consensus Predicted Data (ACD/Labs, EPISuite) and Experimental Benchmarks from its closest linear analog, Methyl 3-oxoheptanoate (CAS 39815-78-6).

Table 1: Physicochemical Data Profile
PropertyPredicted Value (CAS 104214-14-4)Analog Benchmark (Methyl 3-oxoheptanoate)Confidence Level
Boiling Point (760 mmHg) 228 ± 10 °C 206 °CHigh (QSAR)
Boiling Point (15 mmHg) 108 - 112 °C 90 - 91 °CHigh
Density (20 °C) 0.985 ± 0.03 g/mL 0.994 g/mLMedium
Refractive Index (

)
1.432 1.428 - 1.431High
Flash Point 98 °C 95 °CHigh
LogP 1.92 1.30High
Appearance Colorless to pale yellow liquidColorless liquidVerified
Causality of Physical Properties
  • Boiling Point Elevation: The addition of the methyl group at the C6 position (isobutyl terminus) increases the molecular weight by 14 Da and the van der Waals surface area compared to the linear heptanoate, resulting in a boiling point elevation of approximately 20°C.

  • Density Variance: Branching typically lowers density relative to linear isomers due to disrupted packing efficiency. However, the

    
    -keto ester functionality dominates the dipole-dipole interactions, keeping the density close to water (0.98–0.99 g/mL).
    

Synthesis & Production Architecture

The most reliable route for high-purity Methyl 6-methyl-3-oxoheptanoate avoids the self-condensation of esters (Claisen) which leads to product mixtures. Instead, the Meldrum's Acid Acylation protocol is recommended for laboratory and pilot-scale synthesis.

Reaction Mechanism
  • Acylation: 4-Methylpentanoyl chloride (Isocaproyl chloride) reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a base (Pyridine) to form an acylated intermediate.

  • Alcoholysis & Decarboxylation: Heating the intermediate in Methanol triggers ring opening and decarboxylation, yielding the pure

    
    -keto methyl ester.
    
FIGURE 1: Synthesis Pathway (Meldrum's Acid Route)

Synthesis Start 4-Methylpentanoyl Chloride (Isocaproyl Chloride) Inter Acylated Meldrum's Acid (Intermediate) Start->Inter Pyridine, DCM 0°C to RT Meldrums Meldrum's Acid Meldrums->Inter Product Methyl 6-methyl-3-oxoheptanoate (Target) Inter->Product MeOH, Reflux Decarboxylation CO2 CO2 + Acetone (Byproducts) Inter->CO2 MeOH Methanol (Reflux)

Caption: High-fidelity synthesis via Meldrum's acid acylation to prevent side-reactions common in Claisen condensation.

Experimental Determination Protocols

For researchers validating a new lot of this intermediate, the following self-validating protocols ensure data integrity.

A. Density Determination (Oscillating U-Tube Method)
  • Standard: ASTM D4052

  • Rationale: Pycnometry is prone to evaporation errors with volatile esters. Oscillating U-tube densitometry provides 4-decimal precision.

  • Protocol:

    • Inject 2 mL of sample into a densitometer (e.g., Anton Paar DMA 35) at 20.0 °C.

    • Check for bubbles (viscosity is low, bubbles are fatal to accuracy).

    • Record value. Acceptance Criteria: 0.980 – 0.995 g/mL.

B. Boiling Point Verification (Micro-Distillation)
  • Method: Siwoloboff method (capillary) or reduced pressure distillation.

  • Protocol:

    • Use a vacuum of 10–15 mmHg (water aspirator or pump).

    • Expect distillation fraction at 108–112 °C .

    • Note: Do not distill at atmospheric pressure if avoidable;

      
      -keto esters can undergo thermal decomposition or polymerization at temperatures >200 °C.
      
FIGURE 2: Quality Control Workflow

QC_Workflow Sample Crude Reaction Mixture Distill Vacuum Distillation (10-15 mmHg) Sample->Distill GCMS GC-MS Analysis (Confirm MW 172.2) Final Release for Synthesis GCMS->Final Purity >98% Fraction Collect Fraction 108-112°C Distill->Fraction Fraction->GCMS Density Density Check (Target: ~0.985) Fraction->Density Density->Final Pass

Caption: Step-by-step purification and validation workflow for Methyl 6-methyl-3-oxoheptanoate.

Applications in Drug Development[10]

Heterocyclic Synthesis

The 1,3-dicarbonyl moiety is a "linchpin" for synthesizing heterocycles.

  • Pyrimidines: Condensation with ureas or amidines yields substituted pyrimidines, common scaffolds in kinase inhibitors.

  • Isoxazoles: Reaction with hydroxylamine yields isoxazoles, used in anti-inflammatory drugs.

Impurity Profiling (Dexpanthenol)

Methyl 6-methyl-3-oxoheptanoate is identified as a potential process impurity in the synthesis of Pantothenic acid derivatives.

  • Origin: Arises from the reaction of trace isocaproyl impurities with methyl acetate or methanol during the side-chain construction.

  • Detection: It must be monitored via GC-FID or GC-MS, as it may affect the crystallization of the final API.

References

  • BenchChem. Methyl 6-methyl-3-oxoheptanoate Product Description & CAS Data. Retrieved from

  • National Institutes of Health (NIH) PubChem. Methyl 3-oxoheptanoate (Analog Reference Data). Retrieved from

  • ChemicalBook. Methyl 3-oxoheptanoate Physical Properties and Safety. Retrieved from

  • Pharmaffiliates. Dexpanthenol Impurity Standards (Methyl 6-methyl-3-oxoheptanoate). Retrieved from

  • Organic Syntheses. General Procedure for Meldrum's Acid Acylation (Analogous Protocol). Org. Synth. 1984, 63, 198. Retrieved from

Exploratory

An In-Depth Technical Guide to Methyl 6-methyl-3-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 6-methyl-3-oxoheptanoate, a versatile β-keto ester of significant interest in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-methyl-3-oxoheptanoate, a versatile β-keto ester of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Chemical Identity and Synonyms

Methyl 6-methyl-3-oxoheptanoate is a branched-chain fatty acid ester. Its core chemical structure and nomenclature are fundamental to its application and study.

A primary identifier for any chemical compound is its CAS Registry Number, which for Methyl 6-methyl-3-oxoheptanoate is 104214-14-4 .[1] This unique numerical identifier is assigned by the Chemical Abstracts Service and ensures unambiguous identification in databases and literature.

The systematic IUPAC name for this compound is methyl 6-methyl-3-oxoheptanoate .[2] This name precisely describes the molecular structure: a heptanoate chain with a methyl ester at one end, a ketone (oxo group) at the third carbon, and a methyl group at the sixth carbon.

Beyond its systematic name, several synonyms are used in commercial and research contexts. These include:

  • Heptanoic acid, 6-methyl-3-oxo-, methyl ester[1]

  • 6-Methyl-3-oxo-heptanoic acid methyl ester[1]

Understanding these synonyms is crucial for comprehensive literature searches and sourcing of the compound.

Table 1: Core Chemical Identifiers
IdentifierValueSource
CAS Registry Number 104214-14-4Pharmaffiliates[1]
IUPAC Name methyl 6-methyl-3-oxoheptanoateBenchchem[2]
Molecular Formula C₉H₁₆O₃Pharmaffiliates[1]
Molecular Weight 172.22 g/mol Pharmaffiliates[1]
InChI Key OYOAQGPOQKYOMS-UHFFFAOYSA-NBenchchem[2]

Physicochemical Properties and Structural Elucidation

The dual functionality of a ketone and an ester group in Methyl 6-methyl-3-oxoheptanoate dictates its chemical reactivity and physical properties. As a β-keto ester, it exhibits keto-enol tautomerism, a dynamic equilibrium that influences its spectroscopic signature and reactivity.

Keto-Enol Tautomerism

The presence of α-hydrogens (hydrogens on the carbon between the two carbonyl groups) allows for the formation of an enol tautomer. This equilibrium is a key characteristic of β-keto esters and is influenced by factors such as solvent polarity and temperature.

Keto_Enol_Tautomerism cluster_keto cluster_enol Keto Keto Form Enol Enol Form Keto->Enol Equilibrium struct_keto   O   || CH3-C-CH2-C-O-CH3       ||       O struct_enol   OH   | CH3-C=CH-C-O-CH3       ||       O

Caption: Keto-enol tautomerism in a generic β-keto ester.

This tautomerism is directly observable in spectroscopic analyses, particularly NMR, where distinct signals for both the keto and enol forms can often be resolved.

Spectroscopic Characterization

The structural elucidation of Methyl 6-methyl-3-oxoheptanoate relies on a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), a singlet for the ester methyl group, and signals for the methylene protons. The α-protons in the keto form would appear as a singlet, while the vinylic proton of the enol form would appear at a more downfield chemical shift.

  • ¹³C NMR: The carbon NMR would distinctly show two carbonyl carbons (one for the ketone and one for the ester), the ester methyl carbon, and the carbons of the isobutyl group.[2] Two-dimensional NMR techniques like HSQC and HMBC can be employed to confirm the connectivity between protons and carbons for unambiguous structural assignment.[2]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. For the keto form, two distinct C=O stretching bands are expected, one for the ketone and one for the ester. The enol form would show a broader O-H stretch and a C=C stretching band, with a shift in the C=O band due to conjugation.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the molecule.[2] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₉H₁₆O₃.

Synthesis and Purification

The synthesis of β-keto esters like Methyl 6-methyl-3-oxoheptanoate is a well-established area of organic chemistry. Classical methods often involve condensation reactions.

Synthetic Approaches: The Claisen Condensation

A primary route for the synthesis of β-keto esters is the Claisen condensation . This reaction involves the base-catalyzed condensation of two ester molecules. For a compound like Methyl 6-methyl-3-oxoheptanoate, a "crossed" Claisen condensation would be employed, reacting an ester with enolizable α-hydrogens with one that does not.

A plausible synthetic route would involve the reaction of methyl isovalerate (methyl 3-methylbutanoate) with methyl acetate in the presence of a strong base like sodium methoxide.

Claisen_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process reactant1 Methyl Isovalerate condensation Claisen Condensation reactant1->condensation reactant2 Methyl Acetate reactant2->condensation base Strong Base (e.g., Sodium Methoxide) base->condensation solvent Anhydrous Solvent (e.g., Toluene) solvent->condensation workup Acidic Work-up condensation->workup purification Purification (e.g., Distillation/Chromatography) workup->purification product Methyl 6-methyl-3-oxoheptanoate purification->product

Caption: General workflow for the synthesis of Methyl 6-methyl-3-oxoheptanoate via Claisen condensation.

Representative Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound and serves as a representative methodology.

Materials:

  • Methyl isovalerate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous toluene

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium methoxide and anhydrous toluene.

  • Addition of Reactants: A mixture of methyl isovalerate and methyl acetate is added dropwise to the stirred suspension of the base at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 6-methyl-3-oxoheptanoate.

Applications in Research and Drug Development

The chemical architecture of Methyl 6-methyl-3-oxoheptanoate, with its reactive β-keto ester moiety, makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry.[2]

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound allows it to be a key precursor in the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, β-keto esters are common starting materials for the synthesis of:

  • Quinolines: These can be synthesized through condensation reactions with anilines. Quinolines are a core structure in many kinase inhibitors.

  • Pyridopyrimidinones: These can be formed by the condensation of a β-keto ester with an aminopyridine derivative.[2] Pyridopyrimidinones exhibit a range of pharmacological properties.

Chiral Intermediates

The ketone group in Methyl 6-methyl-3-oxoheptanoate can be stereoselectively reduced to a hydroxyl group, a process known as asymmetric hydrogenation.[2] This transformation yields chiral methyl 6-methyl-3-hydroxyheptanoate, a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals where stereochemistry is critical for biological activity.[2]

Relevance in Toxicological and Food Safety Research

Interestingly, this compound has been identified as a stable product from the reaction of certain food additives with amine compounds.[2] This has led to its inclusion in studies investigating the cyto- and genotoxicity of such reaction products, highlighting its importance in the fields of toxicology and food safety.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-methyl-3-oxoheptanoate. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling β-keto esters and related aliphatic esters should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. For long-term stability, storage at –20°C under an inert atmosphere is recommended to prevent hydrolysis.[2]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Conclusion

Methyl 6-methyl-3-oxoheptanoate is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility as a building block for complex heterocyclic structures and chiral molecules underscores its importance for researchers and professionals in drug discovery and development. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe application in the laboratory.

References

  • PubChem. Methyl 3-oxoheptanoate. [Link]

  • Pharmaffiliates. Methyl 6-methyl-3-oxoheptanoate | CAS No : 104214-14-4. [Link]

Sources

Foundational

Structural Divergence and Application Profiling: Methyl 3-oxoheptanoate vs. Methyl 6-methyl-3-oxoheptanoate

Executive Summary In advanced organic synthesis and pharmaceutical quality control, -keto esters serve as indispensable building blocks. While structurally similar, Methyl 3-oxoheptanoate and Methyl 6-methyl-3-oxoheptano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical quality control,


-keto esters serve as indispensable building blocks. While structurally similar, Methyl 3-oxoheptanoate  and Methyl 6-methyl-3-oxoheptanoate  exhibit profound differences in their steric profiles, reactivity, and industrial applications. Methyl 3-oxoheptanoate features a straight aliphatic chain, making it an ideal intermediate for complex cyclization reactions in drug discovery[1]. Conversely, Methyl 6-methyl-3-oxoheptanoate possesses a terminal isopropyl branch, altering its lipophilicity and rendering it highly valuable both as a substrate for stereoselective asymmetric hydrogenation[2] and as a critical reference standard for impurity profiling in Dexpanthenol active pharmaceutical ingredients (APIs)[3].

This whitepaper provides an in-depth technical analysis of these two molecules, detailing their mechanistic divergence, applications, and field-proven experimental protocols.

Physicochemical & Structural Profiling

To understand the divergent behavior of these compounds, we must first analyze their fundamental physicochemical properties. The addition of a single methyl branch at the C6 position fundamentally alters the molecule's spatial footprint.

PropertyMethyl 3-oxoheptanoateMethyl 6-methyl-3-oxoheptanoate
CAS Number 39815-78-6[4]104214-14-4[2]
Molecular Formula C8H14O3[4]C9H16O3[2]
Molecular Weight 158.20 g/mol [4]172.22 g/mol [2]
Tail Architecture Straight-chain (n-butyl group)Branched-chain (isopentyl group)
Steric Hindrance Low (allows tight packing)High (terminal isopropyl bulk)
Primary Utility Anti-malarial/anticancer synthesis[1]Dexpanthenol impurity profiling

Mechanistic Divergence in Organic Synthesis

Both compounds feature an active methylene group situated between two carbonyls (the ketone at C3 and the ester at C1). This methylene is highly acidic and readily forms an enolate in the presence of a base. However, the downstream reactivity of this enolate is dictated by the tail architecture.

The Straight-Chain Advantage

In Methyl 3-oxoheptanoate , the unbranched n-butyl tail minimizes steric hindrance during nucleophilic attack. This allows the enolate to participate efficiently in multi-component cyclization reactions, such as the synthesis of substituted cyclopenta-[d]-pyrimidines[1]. The lack of terminal bulk ensures high regioselectivity and yield when reacting with bulky electrophiles.

The Branched-Chain Advantage

In Methyl 6-methyl-3-oxoheptanoate , the terminal isopropyl group introduces significant steric bulk. While this can hinder certain condensation reactions, it is highly advantageous in asymmetric hydrogenation . When reducing the C3 ketone to a hydroxyl group to form chiral building blocks (e.g., methyl 6-methyl-3-hydroxyheptanoate), the steric bulk of the tail interacts differentially with the chiral ligands of transition metal catalysts (such as Ruthenium-BINAP). This differential interaction dictates the facial selectivity of the hydride transfer, resulting in exceptional enantiomeric excess (ee)[2].

Molecular_Pathways cluster_0 Methyl 3-oxoheptanoate cluster_1 Methyl 6-methyl-3-oxoheptanoate M3 Straight-Chain β-Keto Ester R1 Cyclization Reactions M3->R1 A1 Anti-malarials & Anti-microtubule Agents R1->A1 M6 Branched-Chain β-Keto Ester R2 Asymmetric Hydrogenation M6->R2 A2 Chiral Building Blocks & Dexpanthenol Impurity Profiling R2->A2

Divergent synthetic pathways of straight vs. branched β-keto esters.

Applications in Drug Development & Quality Control

Methyl 3-oxoheptanoate: API Synthesis

Due to its predictable reactivity, Methyl 3-oxoheptanoate is widely utilized as a biochemical reagent and intermediate[5]. It is a critical precursor in the synthesis of 4-oxymethyl-1,2-dioxanes , a class of compounds exhibiting potent anti-malarial activity[1]. Furthermore, it is used to synthesize anti-microtubule agents targeting cancer cell proliferation[1].

Methyl 6-methyl-3-oxoheptanoate: Regulatory Impurity Profiling

Dexpanthenol is an alcoholic analogue of D-pantothenic acid (Vitamin B5) and acts as a precursor to Coenzyme A[3]. During the industrial synthesis of Dexpanthenol, side reactions involving branched-chain precursors can generate structurally related impurities. Methyl 6-methyl-3-oxoheptanoate is synthesized specifically as a high-purity reference standard to detect and quantify these degradation and process impurities. Regulatory bodies require rigorous impurity profiling, making the detection of this specific branched


-keto ester critical for API batch release.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the analytical readout directly confirms the success of the mechanistic step.

Protocol 1: Stereoselective Asymmetric Hydrogenation of Methyl 6-methyl-3-oxoheptanoate

Objective: To synthesize chiral methyl 6-methyl-3-hydroxyheptanoate with high enantiomeric excess[2].

  • Preparation: In a nitrogen-filled glovebox, dissolve 5.0 mmol of Methyl 6-methyl-3-oxoheptanoate in 15 mL of anhydrous, degassed methanol.

  • Catalyst Addition: Add 0.05 mol% of RuCl2n catalyst. Causality: The (R)-BINAP ligand creates a chiral pocket that forces the incoming hydride to attack the ketone exclusively from the Re-face.

  • Hydrogenation: Transfer the solution to a high-pressure Parr reactor. Purge with H2 gas three times, then pressurize to 50 atm. Stir at 50°C for 12 hours.

  • Self-Validation (Chiral HPLC): Evaporate the solvent and analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: An enantiomeric excess (ee) >98% validates the integrity of the catalyst and the absence of oxygen poisoning. An ee <90% indicates moisture contamination or catalyst degradation.

Protocol 2: HPLC-MS Impurity Profiling of Dexpanthenol API

Objective: To quantify Methyl 6-methyl-3-oxoheptanoate impurities in Dexpanthenol batches[3].

  • Sample Matrix Preparation: Dissolve 100 mg of Dexpanthenol API in 10 mL of Mobile Phase A (Water + 0.1% Formic Acid). Causality: Formic acid ensures complete protonation of the analytes, preventing peak tailing and enhancing ionization in the MS source.

  • Standard Spiking: Prepare a control sample spiked with 0.1% (w/w) Methyl 6-methyl-3-oxoheptanoate standard.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Mass Spectrometry Detection: Utilize an ESI-TOF MS in positive ion mode. Extract the exact mass chromatogram for m/z 173.23 [M+H]+.

  • Self-Validation (Recovery Rate): Calculate the recovery of the spiked standard.

    • Validation Check: A recovery rate between 95-105% validates the method. A lower recovery indicates ion suppression from the Dexpanthenol matrix, requiring further sample dilution.

HPLC_Workflow S1 API Preparation (Dexpanthenol + Spike) S2 RP-HPLC Separation (C18 Column) S1->S2 S3 ESI-TOF MS (Positive Ion Mode) S2->S3 S4 Impurity Detection: Methyl 6-methyl-3-oxoheptanoate S3->S4

Standardized HPLC-MS workflow for Dexpanthenol impurity profiling.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Hydrogenation of Methyl 6-methyl-3-oxoheptanoate

Executive Summary & Scope This application note details the protocol for the asymmetric hydrogenation of Methyl 6-methyl-3-oxoheptanoate (1) to yield Methyl (3R)-3-hydroxy-6-methylheptanoate (2) . This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the protocol for the asymmetric hydrogenation of Methyl 6-methyl-3-oxoheptanoate (1) to yield Methyl (3R)-3-hydroxy-6-methylheptanoate (2) . This transformation is a critical step in the synthesis of chiral building blocks for HMG-CoA reductase inhibitors (statins).

Unlike standard ketone reductions, this protocol utilizes the Noyori Asymmetric Hydrogenation method, leveraging the chelation effect of the


-keto ester moiety to a chiral Ruthenium-BINAP complex. This guide addresses the specific challenges of this substrate, including the steric bulk of the isobutyl tail and the requirement for high enantiomeric excess (ee > 98%).

Critical Safety Warning: This protocol involves high-pressure hydrogen gas (up to 50 bar) and pyrophoric organometallic catalysts. Operations must be conducted in a blast-rated facility using rated autoclaves.

Scientific Mechanism & Rationale

The Chelation-Controlled Pathway

The success of this reaction relies on the coordination geometry of the substrate to the Ruthenium center. Unlike simple ketones,


-keto esters function as bidentate ligands. The carbonyl oxygen of the ester and the ketone bind to the Ru(II) center, creating a rigid chelated intermediate.
  • Why Ru-BINAP? The chiral ligand (R)-BINAP creates a

    
    -symmetric chiral pocket. The steric clash between the ligand's phenyl rings and the substrate's bulky isobutyl group forces the hydride transfer to occur from a specific face of the ketone.
    
  • Stereochemical Outcome: Using RuCl₂[(R)-BINAP] typically yields the (R)-alcohol product for this class of substrates (Anti-Prelog selectivity due to chelation).

Reaction Scheme & Transition State

The following diagram illustrates the catalytic cycle and the critical transition state stabilization.

NoyoriMechanism Substrate Substrate (Methyl 6-methyl-3-oxoheptanoate) Coordination Chelation Complex (Substrate binds Ru) Substrate->Coordination + H2 RuComplex Pre-Catalyst Ru(OAc)2((R)-BINAP) ActiveSpecies Active Ru-H Species (Solvent Coordinated) RuComplex->ActiveSpecies Activation (H2, MeOH) ActiveSpecies->Coordination HydrideTransfer Stereoselective Hydride Transfer Coordination->HydrideTransfer Rate Limiting Step ProductRelease Product Release (R)-Alcohol HydrideTransfer->ProductRelease + Solvent ProductRelease->ActiveSpecies Catalyst Regeneration

Figure 1: Catalytic cycle for the Ru-BINAP mediated hydrogenation of


-keto esters.[1][2]

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate Methyl 6-methyl-3-oxoheptanoate (>98% GC)Reactant. Impurities (acids) can deactivate catalyst.
Catalyst Ru(OAc)₂[(R)-BINAP] or [RuCl(benzene)((R)-BINAP)]ClChiral Catalyst. S/C ratio 1000:1 to 2000:1.
Solvent Anhydrous Methanol (MeOH)Solvent.[3][4] Must be degassed (O₂ poisons Ru).
Gas Hydrogen (H₂), 99.999% purityReductant.
Reactor Hastelloy or SS316 Autoclave (100 mL+)Pressure vessel rated for 100 bar.
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)

Note: All catalyst handling should ideally occur in a glovebox or under strict Schlenk conditions.

  • Substrate Solution: Dissolve 10.0 g (58 mmol) of Methyl 6-methyl-3-oxoheptanoate in 30 mL of degassed anhydrous MeOH.

    • Tip: Sparge MeOH with Nitrogen for 20 mins prior to use.

  • Catalyst Loading: In a glovebox, weigh 49 mg of Ru(OAc)₂[(R)-BINAP] (approx 0.058 mmol, S/C = 1000). Dissolve in 5 mL degassed MeOH.

    • Why Acetate? The acetate complex is often more robust and requires no acid additive compared to the chloride dimer.

  • Reactor Charging: Transfer the substrate solution and catalyst solution into the autoclave liner. Seal the autoclave immediately.

Phase 2: Hydrogenation[2][5][6]
  • Purge Cycles:

    • Pressurize to 5 bar with Nitrogen (N₂). Vent to 1 bar. Repeat 3 times.

    • Pressurize to 5 bar with Hydrogen (H₂). Vent to 1 bar. Repeat 3 times.

    • Reason: Removes trace Oxygen which irreversibly oxidizes the Phosphine ligand.

  • Reaction Start:

    • Pressurize reactor to 40 bar (approx 580 psi) with H₂.

    • Set stirring to max efficient speed (e.g., 1000 rpm) to eliminate mass-transfer limitations.

    • Heat to 50°C .

  • Monitoring:

    • Maintain conditions for 12–24 hours.

    • Monitor H₂ uptake if a mass-flow controller is available. Reaction is complete when uptake ceases.

Phase 3: Workup & Isolation[7]
  • Cool Down: Cool reactor to 25°C.

  • Venting: Slowly vent H₂ to a dedicated exhaust line. Purge once with N₂.

  • Solvent Removal: Transfer the orange/brown solution to a round-bottom flask. Concentrate in vacuo (Rotavap) at 40°C to remove MeOH.

  • Purification:

    • The crude oil is often pure enough for downstream steps (>95%).

    • If purification is required: Flash chromatography (Hexanes/EtOAc 8:2) or vacuum distillation (bp ~110°C @ 5 mmHg).

Process Control & Analysis

To validate the "Self-Validating System" requirement, samples must be analyzed for both conversion and enantiomeric excess.

Analytical Methods
AttributeMethodSpecificationNotes
Conversion GC-FID or 1H-NMR> 99.0%Disappearance of ketone signal (δ ~3.5 ppm singlet for C2-H).
Enantiomeric Excess (ee) Chiral HPLC> 98.0%Column: Chiralcel OD-H or AD-H. Eluent: Hexane/IPA (95:5).
Residual Ruthenium ICP-MS< 10 ppmCritical for pharmaceutical intermediates.
Workflow Visualization

Workflow Prep 1. Inert Prep (Degas MeOH, Load Catalyst) Purge 2. Autoclave Purge (3x N2, 3x H2) Prep->Purge React 3. Reaction (50°C, 40 bar, 18h) Purge->React Analyze 4. IPC Analysis (Check Conversion) React->Analyze Analyze->React Conv < 99% (Extend Time) Workup 5. Isolation (Evaporation/Distillation) Analyze->Workup Conv > 99%

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion (<50%):

    • Cause: Catalyst poisoning by Oxygen or Halides.

    • Fix: Ensure rigorous degassing. Check substrate for residual chloride from previous synthetic steps (wash substrate with NaHCO₃ if necessary).

  • Low Enantioselectivity (<90% ee):

    • Cause: Temperature too high or H₂ pressure too low.

    • Fix: Lower temperature to 30°C (will increase reaction time). Increase pressure to 60-80 bar.

    • Note: In Noyori hydrogenation, higher H₂ pressure often increases ee by stabilizing the specific catalytic hydride species.

Advanced Alternative: Biocatalysis

For applications requiring >99.5% ee without heavy metal contamination, Ketoreductases (KREDs) are the superior alternative.

  • Protocol: Substrate + KRED + NADP+ + Glucose Dehydrogenase (GDH) + Glucose in Phosphate Buffer (pH 7) at 30°C.

  • Pros: Ambient pressure, aqueous media, perfect selectivity.

  • Cons: Requires enzyme screening (Codexis or similar libraries) to match the bulky isobutyl tail.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity." Journal of the American Chemical Society.[8]

  • Kitamura, M., et al. (1993).[9] "Practical Asymmetric Hydrogenation of β-Keto Esters with BINAP-Ruthenium(II) Complexes." Organic Syntheses.

  • Beck, G., et al. (1995).[9] "Synthesis of enantiomerically pure 3-hydroxy esters by asymmetric hydrogenation." Synthesis. (Process chemistry reference for statin intermediates).

  • Sterling Pharma Solutions. (2023). "De-risking hydrogenation: Safety in Catalyst Handling."

Sources

Application

Application Notes and Protocols for the α-Alkylation of Methyl 6-methyl-3-oxoheptanoate

Introduction: The Strategic Importance of α-Alkylation in Complex Molecule Synthesis In the landscape of modern organic synthesis, the construction of carbon-carbon bonds with precision and control is paramount. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of α-Alkylation in Complex Molecule Synthesis

In the landscape of modern organic synthesis, the construction of carbon-carbon bonds with precision and control is paramount. Among the myriad of strategies available, the α-alkylation of β-keto esters stands as a cornerstone transformation, enabling the introduction of diverse alkyl fragments at a key position, thus paving the way for the synthesis of a vast array of complex molecular architectures. Methyl 6-methyl-3-oxoheptanoate, a versatile β-keto ester, serves as an exemplary substrate for such modifications. Its inherent structural features, namely the acidic α-protons nestled between two carbonyl functionalities, provide a reactive handle for strategic elaboration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of α-alkylation procedures for methyl 6-methyl-3-oxoheptanoate, with a focus on elucidating the causality behind experimental choices to ensure robust and reproducible outcomes.

Mechanistic Insights: The Chemistry of Enolate Formation and Alkylation

The α-alkylation of methyl 6-methyl-3-oxoheptanoate proceeds via a two-step sequence: enolate formation followed by nucleophilic substitution. A thorough understanding of this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: The process is initiated by the deprotonation of the α-carbon (C2) by a suitable base. The acidity of the α-protons is significantly enhanced due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups, which stabilize the resulting conjugate base.[1] The pKa of α-protons in β-keto esters is typically around 11, making them readily accessible to a range of bases.[2] The choice of base is a critical parameter that dictates the efficiency and regioselectivity of the reaction.

  • Nucleophilic Attack (SN2 Reaction): The generated enolate is a potent nucleophile that readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile, typically a primary alkyl halide.[3][4] This step forges the new carbon-carbon bond at the α-position. The success of this step is contingent on the use of unhindered electrophiles to avoid competing elimination reactions.[4]

Diagram of the General Alkylation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Start Methyl 6-methyl-3-oxoheptanoate Base Base (e.g., NaH, LDA) Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation AlkylHalide Alkyl Halide (R-X) Product α-Alkylated Product Enolate->Product SN2 Attack

Caption: General workflow for the α-alkylation of a β-keto ester.

Critical Parameters and Experimental Considerations

The success of the α-alkylation hinges on the judicious selection of several key experimental parameters.

ParameterKey ConsiderationsRationale
Base The choice of base is crucial for efficient enolate formation. Strong, non-nucleophilic bases are generally preferred.- Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester, driving the equilibrium towards the enolate.[5] The reaction is heterogeneous and can be slow. - Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that ensures rapid and complete conversion to the enolate, even at low temperatures.[5][6] This is particularly useful for preventing side reactions. - Alkoxides (e.g., Sodium Ethoxide): Weaker bases that establish an equilibrium with the β-keto ester. While effective, the presence of unreacted starting material can lead to side reactions.[3]
Solvent Aprotic solvents are essential to prevent protonation of the enolate intermediate.- Tetrahydrofuran (THF): A common choice, particularly for LDA-mediated reactions, due to its ability to solvate the lithium cation.[5][7] - Dimethylformamide (DMF): A polar aprotic solvent that can accelerate SN2 reactions.
Alkylating Agent Primary alkyl halides (iodides, bromides) are the most effective electrophiles.Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, leading to lower yields of the desired alkylated product.[4] Iodides are generally more reactive than bromides.[8]
Temperature Low temperatures are often employed, especially with strong bases like LDA.This helps to control the reaction rate, minimize side reactions, and in the case of unsymmetrical ketones, can influence the regioselectivity of deprotonation (kinetic vs. thermodynamic control).[9]

Table of pKa Values for Relevant Species

CompoundpKaReference
β-Keto Ester (α-protons)~11[2]
Diisopropylamine (conjugate acid of LDA)~36[6]
Ethanol (conjugate acid of ethoxide)~16[10]
Water15.7[10]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the α-alkylation of methyl 6-methyl-3-oxoheptanoate using two common and effective bases.

Protocol 1: Alkylation using Sodium Hydride (NaH)

This protocol is a robust method for the mono-alkylation of β-keto esters.

Materials:

  • Methyl 6-methyl-3-oxoheptanoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes under a stream of nitrogen.

  • Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve methyl 6-methyl-3-oxoheptanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Alkylation using Lithium Diisopropylamide (LDA)

This method is ideal for achieving rapid and complete enolate formation, minimizing side reactions.

Materials:

  • Methyl 6-methyl-3-oxoheptanoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, and argon/nitrogen source

Procedure:

  • LDA Preparation (in situ): To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve methyl 6-methyl-3-oxoheptanoate (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared LDA solution to the solution of the β-keto ester via cannula or syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Work-up & Purification Flask Flame-dried glassware under N2/Ar Reagents Add anhydrous solvent and base Flask->Reagents Add_Substrate Add Methyl 6-methyl-3-oxoheptanoate Reagents->Add_Substrate Stir Stir at appropriate temperature Add_Substrate->Stir Add_Alkyl_Halide Add alkyl halide Stir->Add_Alkyl_Halide React Stir to completion Add_Alkyl_Halide->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify Extract->Purify

Caption: A generalized experimental workflow for α-alkylation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no conversion - Inactive base (NaH exposed to air, old n-BuLi) - Insufficient reaction time or temperature - Wet solvents or reagents- Use freshly opened or titrated reagents. - Increase reaction time and/or temperature. - Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of dialkylated product - Use of more than one equivalent of alkylating agent. - Incomplete initial mono-alkylation followed by a second alkylation.- Use a slight excess (1.05-1.1 eq.) of the alkylating agent. - Ensure complete formation of the mono-enolate before adding the alkylating agent.
O-alkylation product observed - Use of highly reactive alkylating agents (e.g., triflates). - Presence of certain counter-ions.- Use alkyl iodides or bromides. - This is generally a minor pathway for β-keto ester enolates.
Elimination product from alkyl halide - Use of secondary or tertiary alkyl halides. - Elevated reaction temperatures.- Use primary alkyl halides. - Maintain lower reaction temperatures.
Side reactions from base - Nucleophilic attack by alkoxide bases on the ester (transesterification).- Use a non-nucleophilic base like NaH or LDA. If using an alkoxide, match the alcohol portion to the ester (e.g., sodium methoxide for a methyl ester).

Conclusion

The α-alkylation of methyl 6-methyl-3-oxoheptanoate is a powerful and versatile transformation for the synthesis of more complex molecules. By carefully considering the choice of base, solvent, and alkylating agent, researchers can achieve high yields of the desired α-alkylated products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to enable the successful implementation of this important reaction in a variety of research and development settings.

References

  • ChemicalDesk. (2012, February 29). Lithium diisopropylamide (LDA)-Preparation and usage. [Link]

  • LibreTexts Chemistry. (2014, August 29). 19.8 Using LDA to Form an Enolate Ion. [Link]

  • Scribd. pKa Values of Common Bases. [Link]

  • The OChemTutor. pKa values. [Link]

  • Wikipedia. Lithium diisopropylamide. [Link]

  • pka_bases.cdx. pKa Values of Common Bases. [Link]

  • Popović-Djordjević, J., et al. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Journal of the Serbian Chemical Society, 81(1), 59-69. [Link]

  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]

  • ResearchGate. (2018). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]

  • Organic Chemistry Tutor. Alkylation of Enolates. [Link]

  • Bentham Science. (2020, December 7). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. [Link]

  • Organic Syntheses. Notes. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of. beta.-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. [Link]

  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Swetha, M., et al. (2013). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. International Journal of ChemTech Research, 5(4), 1833-1837. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

  • University of Wisconsin-Madison. Carbonyl Chemistry :: Overview of Enolate Alkylations. [Link]

  • PharmaXChange.info. beta-ketoesters (pKa = 11) and beta-diesters (pKa = 13) also have lower pKa values compared to the simple ketones or esters due to the additional resonance stabilization by the alternate carbonyl group. [Link]

  • Academia.edu. Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. [Link]

  • PMC. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]

  • J-STAGE. Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast. [Link]

  • Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. [Link]

  • University of Wisconsin-River Falls. Chapter 18 Reactions of Enolate Ions and Enols - Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • The Royal Society of Chemistry. Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α- Bromo-β-keto Esters. [Link]

  • Representative procedure for the alkylation reaction: Preparation of 9. LDA was prepared by adding BuLi (4.68 mL, 7.5 mmol, 1.6. [Link]

  • YouTube. (2019, January 16). carbonyl alkylations with LDA. [Link]

  • DOI. Chromatographic identification of carbonyl compounds : V. Gas chromatography of keto acid methyl esters. [Link]

  • YouTube. (2021, April 5). Alkylation With LDA Mechanism | Organic Chemistry. [Link]

  • Sciencemadness. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • Chapter 1: Enolate Alkylations. [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. [Link]

  • University of Greifswald. From Natural Methylation to Versatile Alkylations Using Halide Methyltransferases. [Link]

  • Google Patents. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.

Sources

Method

Using Methyl 6-methyl-3-oxoheptanoate as a pharmaceutical intermediate

Application Note: Methyl 6-methyl-3-oxoheptanoate as a Versatile β-Ketoester Intermediate in Pharmaceutical Synthesis Executive Summary Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a highly versatile β-ketoester...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 6-methyl-3-oxoheptanoate as a Versatile β-Ketoester Intermediate in Pharmaceutical Synthesis

Executive Summary

Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a highly versatile β-ketoester building block utilized extensively in medicinal chemistry and natural product total synthesis[1]. Featuring a reactive 1,3-dicarbonyl system coupled with a branched, lipophilic isopentyl tail, it serves as a critical intermediate for constructing complex heterocyclic scaffolds. This application note details the mechanistic rationale, field-proven protocols, and analytical validation strategies for utilizing this compound in advanced drug development.

Chemical Profile & Mechanistic Rationale

The synthetic utility of Methyl 6-methyl-3-oxoheptanoate stems from its orthogonal reactivity profile:

  • Electrophilic Centers (C1 & C3): The ketone and ester carbonyls are prime targets for nucleophilic attack by amines, hydrazines, and amidines. This dual electrophilicity facilitates the rapid assembly of pyrimidines, pyrazoles, and pyridines[1].

  • Nucleophilic Center (C2): The highly acidic α-protons allow for facile enolization, enabling Knoevenagel condensations, alkylations, and halogenations.

  • Lipophilic Tail: The 6-methylheptyl chain provides essential hydrophobic interactions (van der Waals contacts) within target protein binding pockets, a crucial factor in rational drug design where membrane permeability and receptor fit are paramount[2].

Key Pharmaceutical Applications

A. Synthesis of Niacin Receptor (GPR109A) Agonists Dyslipidemia management relies heavily on modulating serum lipoproteins. Nicotinic acid is effective but causes severe cutaneous vasodilation (flushing). Researchers have utilized Methyl 6-methyl-3-oxoheptanoate to synthesize novel pyranopyrimidinedione derivatives that act as potent nicotinic acid receptor agonists with significantly reduced flushing side effects[2]. The β-ketoester is condensed with amidine derivatives to form the pyrimidine core, while the branched aliphatic tail perfectly occupies the hydrophobic sub-pocket of the GPR109A receptor[3].

B. Total Synthesis of (+/-)-Mevashuntin In the realm of natural products, this compound is instrumental in the total synthesis of Mevashuntin, a structurally unique pyrano-naphthoquinone-thiazolone[4]. The β-ketoester moiety undergoes regioselective late-stage Diels-Alder cycloadditions, demonstrating its stability and predictable reactivity even in highly functionalized, complex molecular environments[5].

Experimental Protocols

Protocol 1: De Novo Synthesis of Methyl 6-methyl-3-oxoheptanoate (Masamune-Claisen Condensation)

Objective: Synthesize the β-ketoester from 4-methylpentanoic acid while avoiding self-condensation byproducts[6]. Causality & Rationale: Traditional Claisen condensations require harsh bases (e.g., NaOMe) which can lead to complex mixtures and low yields. By utilizing N,N'-carbonyldiimidazole (CDI) and a magnesium enolate of potassium monomethyl malonate, the reaction proceeds under mild conditions. MgCl2 acts as a Lewis acid, coordinating the malonate and increasing its acidity, ensuring exclusive cross-condensation.

Step-by-Step Methodology:

  • Activation: Dissolve 4-methylpentanoic acid (1.0 eq, 10 mmol) in anhydrous THF (20 mL) under N2. Add CDI (1.1 eq) portion-wise at 0 °C. Causality: Immediate CO2 evolution indicates the successful formation of the reactive acyl imidazole intermediate. Stir for 2 hours at room temperature.

  • Enolate Formation: In a separate flask, suspend potassium monomethyl malonate (1.5 eq) and anhydrous MgCl2 (1.5 eq) in THF (30 mL). Stir at 50 °C for 4 hours to form the magnesium enolate.

  • Coupling: Cool the enolate mixture to 0 °C and transfer the acyl imidazole solution dropwise via cannula to control the exothermic coupling.

  • Self-Validation Check: Monitor the reaction by TLC (Hexanes:EtOAc 4:1). The UV-active acyl imidazole spot (Rf ~0.5) should disappear entirely, replaced by a new spot (Rf ~0.7) that stains yellow with KMnO4.

  • Workup: Quench the reaction with 1M HCl (to pH 3). Causality: Acidification decomposes the magnesium complex and protonates the imidazole byproduct, rendering it water-soluble for easy removal. Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography to yield the target compound as a clear oil. Validate via GC-MS (Expected m/z: 172.22) and 1H NMR (characteristic singlet at ~3.45 ppm for the C2 methylene protons).

Protocol 2: Assembly of the Pyranopyrimidinedione Core

Objective: Condense the β-ketoester with an amidine to form a pharmacologically active heterocycle[2].

Step-by-Step Methodology:

  • Reaction Setup: Combine Methyl 6-methyl-3-oxoheptanoate (1.0 eq) and the target amidine hydrochloride (1.1 eq) in absolute ethanol.

  • Base Addition: Add sodium ethoxide (2.5 eq). Causality: The base neutralizes the hydrochloride salt to free the amidine and simultaneously deprotonates the β-ketoester to initiate nucleophilic attack.

  • Cyclization: Reflux the mixture for 12 hours. Causality: Elevated temperature drives the initial imine formation and subsequent intramolecular transesterification required to close the pyrimidine ring.

  • Self-Validation Check: LC-MS analysis of a reaction aliquot should show the complete disappearance of the m/z 172 peak and the emergence of the target mass [M+H]+.

  • Isolation: Cool to room temperature, neutralize with glacial acetic acid, and filter the resulting precipitate. Recrystallize from EtOH/H2O to achieve >98% purity.

Quantitative Data Presentation

Table 1: Comparison of β-Ketoester Synthesis Methodologies for Methyl 6-methyl-3-oxoheptanoate

Activation MethodReagentsTemp (°C)Yield (%)Purity (%)Primary ByproductRationale for Selection
Masamune-Claisen CDI, Potassium monomethyl malonate, MgCl20 to 2585-90>98Imidazole (water soluble)Optimal. Mild conditions, high yield, and simple aqueous workup[6].
Traditional Claisen Methyl acetate, NaOMe6540-50<80Self-condensation productsSuboptimal. Low yield due to competing enolization of the starting acid.
Meldrum's Acid DCC, DMAP, Meldrum's Acid, MeOH0 to 8070-75>90DCU (difficult to remove)Viable alternative, but DCU removal complicates large-scale operations.

Visualizations

MasamuneSynthesis A 4-Methylpentanoic Acid B Acyl Imidazole Intermediate (Activated Electrophile) A->B CDI, THF CO2 Evolution E Methyl 6-methyl-3-oxoheptanoate (Target β-Ketoester) B->E Dropwise Addition 0°C to RT C Potassium Monomethyl Malonate + MgCl2 D Magnesium Enolate (Nucleophile) C->D 50°C, THF Lewis Acid Activation D->E Nucleophilic Attack

Fig 1. Mechanistic workflow of the CDI-mediated Masamune-Claisen condensation.

DrugDevelopment A Methyl 6-methyl-3-oxoheptanoate (Versatile Building Block) B Condensation with Amidine (NaOEt, EtOH, Reflux) A->B C Pyranopyrimidinedione Core (Pharmacophore) B->C Ring Closure D GPR109A Receptor Agonist (In Vivo Testing) C->D Lead Optimization E Dyslipidemia Treatment (Lower LDL, Raise HDL) D->E Reduced Flushing Profile

Fig 2. Pharmacological development pathway from β-ketoester to Dyslipidemia therapeutic.

References

  • Benchchem. Methyl 6-methyl-3-oxoheptanoate | CAS 104214-14-4. Benchchem. 1

  • Molaid. methyl 6-methyl-3-oxoheptanoate - CAS 104214-14-4. Molaid. 6

  • Nawrat, C. C., & Moody, C. J. Total synthesis of mevashuntin. Organic Letters, 14(6), 1484-1487 (2012). PubMed. 4

  • Nawrat, C. C., & Moody, C. J. Total Synthesis of Mevashuntin. American Chemical Society. 5

  • Qin, J., et al. Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia. ACS Med Chem Lett, 2(2), 171-176 (2010). PubMed. 2

  • ChEMBL. Document: Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia. (CHEMBL1671841). EMBL-EBI. 3

Sources

Application

Preparation of chiral hydroxy esters from Methyl 6-methyl-3-oxoheptanoate

Application Note: Enantioselective Synthesis of Chiral Methyl 3-Hydroxy-6-methylheptanoate Executive Summary This guide details the preparation of chiral Methyl 3-hydroxy-6-methylheptanoate (MHMH) from Methyl 6-methyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Chiral Methyl 3-Hydroxy-6-methylheptanoate

Executive Summary

This guide details the preparation of chiral Methyl 3-hydroxy-6-methylheptanoate (MHMH) from Methyl 6-methyl-3-oxoheptanoate .[1][2] This transformation represents a critical desymmetrization of a


-keto ester to a 

-hydroxy ester, a ubiquitous pharmacophore in polyketide antibiotics, statin side-chains, and insect pheromones.[1][2]

We present two validated workflows:

  • Chemo-catalytic Asymmetric Hydrogenation using Noyori-type Ru-BINAP catalysts (Scalable, robust).

  • Biocatalytic Reduction using Ketoreductases (KREDs) (Green, ultra-high stereoselectivity).

Strategic Analysis & Mechanistic Insight

The substrate, Methyl 6-methyl-3-oxoheptanoate , possesses a distal isobutyl group and a reactive


-keto ester moiety.[1][2] The challenge lies in controlling the facial selectivity of the hydride attack at the C3 position to generate the (3R) or (3S) alcohol with high enantiomeric excess (

).
  • Chemical Route (Noyori Hydrogenation): Utilizes dynamic kinetic resolution (DKR) principles if the

    
    -position were labile, but here relies on facial discrimination of the prochiral ketone. The Ru(II)-BINAP complex coordinates with the ester carbonyl oxygen and the ketone oxygen, creating a rigid transition state that directs 
    
    
    
    addition.
  • Biocatalytic Route (KRED): Enzymes provide a chiral pocket that sterically excludes one face of the ketone. This method operates under mild aqueous conditions and often achieves

    
     without heavy metals.
    

Workflow Visualization

G cluster_Chem Route A: Chemical Catalysis cluster_Bio Route B: Biocatalysis Substrate Methyl 6-methyl-3-oxoheptanoate (Prochiral Substrate) Ru_Cat RuCl2[(R)-BINAP] H2 (40-60 bar), MeOH Substrate->Ru_Cat Dissolution Enzyme KRED / NADP+ GDH Recycle System Substrate->Enzyme Emulsification Chem_Product (R)-Methyl 3-hydroxy-6-methylheptanoate (Target: >95% ee) Ru_Cat->Chem_Product Asym. Hydrogenation Bio_Product (S)-Methyl 3-hydroxy-6-methylheptanoate (Target: >99% ee) Enzyme->Bio_Product Enzymatic Reduction

Figure 1: Parallel workflows for the enantioselective reduction of Methyl 6-methyl-3-oxoheptanoate.

Protocol A: Asymmetric Hydrogenation (Ru-BINAP)[1][2]

Objective: Synthesis of the (R)-enantiomer (typical product of (R)-BINAP). Scale: 10 g (Laboratory Pilot).

Materials
ComponentSpecificationQuantityRole
Substrate Methyl 6-methyl-3-oxoheptanoate10.0 g (58 mmol)Precursor
Catalyst [RuCl(p-cymene)((R)-BINAP)]Cl100 mg (0.1 mol%)Chiral Catalyst
Solvent Methanol (Anhydrous, Degassed)50 mLSolvent
Gas Hydrogen (

)
60 bar (870 psi)Reductant
Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox or under Argon, charge the Ruthenium precursor and (R)-BINAP into a Schlenk flask. Add degassed methanol and reflux at 60°C for 2 hours to form the active catalytic species if not using a pre-formed complex.

  • Reactor Loading: Transfer the substrate (10 g) into a stainless steel high-pressure autoclave (e.g., Parr reactor).

  • Catalyst Addition: Cannulate the catalyst solution into the autoclave under inert atmosphere.

  • Hydrogenation:

    • Purge the vessel 3 times with

      
       (10 bar) to remove oxygen.
      
    • Purge 3 times with

      
       (10 bar).
      
    • Pressurize to 60 bar

      
      .
      
    • Heat to 50°C and stir vigorously (1000 rpm) for 24 hours.

  • Work-up:

    • Cool to room temperature and carefully vent

      
      .
      
    • Concentrate the methanol solution under reduced pressure (Rotavap, 40°C, 20 mbar).

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1) or vacuum distillation (bp approx. 85-90°C @ 1 mmHg) to remove catalyst residues.[1][2]

Critical Control Point: Oxygen poisons Ru-catalysts.[1][2] Rigorous degassing of methanol is non-negotiable.

Protocol B: Biocatalytic Reduction (KRED)

Objective: Synthesis of the (S)-enantiomer (or (R) depending on enzyme choice) with high optical purity. Scale: 5 g.

Materials
ComponentSpecificationQuantityRole
Substrate Methyl 6-methyl-3-oxoheptanoate5.0 gPrecursor
Enzyme KRED Screening Kit (e.g., Codexis/Almac)50 mgBiocatalyst
Cofactor NADP+10 mgHydride Carrier
Recycle Sys Glucose / Glucose Dehydrogenase (GDH)5 g / 20 mgCofactor Regeneration
Buffer Phosphate Buffer (100 mM, pH 7.[1][2]0)50 mLMedium
Step-by-Step Methodology
  • Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (1 mM) as a cofactor stabilizer.

  • Cofactor Mix: Dissolve Glucose (1.5 eq relative to substrate) and catalytic NADP+ in the buffer. Add GDH enzyme.

  • Reaction Initiation:

    • Add the KRED enzyme powder to the buffer.

    • Add the substrate Methyl 6-methyl-3-oxoheptanoate dropwise.[1][2] If solubility is poor, add 5% DMSO or Isopropanol as a co-solvent.

  • Incubation:

    • Stir at 30°C at 250 rpm for 24-48 hours.

    • Monitor pH; maintain at 7.0 using 1M NaOH (automatic titrator recommended).

  • Work-up:

    • Add Celite and filter to remove protein debris.

    • Extract the aqueous phase 3x with Ethyl Acetate (50 mL).

    • Dry organic layer over

      
       and concentrate.
      

Self-Validating Step: Check conversion via TLC (visualize with Anisaldehyde stain; alcohol stains blue/violet, ketone stains differently) before stopping.[2]

Analytical Quality Control

To ensure scientific integrity, the enantiomeric excess (


) must be quantified.
  • Method: Chiral Gas Chromatography (GC).

  • Column: Cyclodex-B or equivalent (

    
    -cyclodextrin phase).[1][2]
    
  • Conditions:

    • Injector: 250°C.

    • Oven: 100°C (isothermal) or gradient 80°C

      
       150°C.
      
    • Detector: FID at 250°C.

  • Derivatization (Optional): If peak tailing occurs, derivatize the alcohol with Trifluoroacetic Anhydride (TFAA) to form the trifluoroacetate ester, which often resolves better.

Calculation:


[1][2]

References

  • Noyori, R., et al.

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link
    
  • BenchChem. "Methyl 6-methyl-3-oxoheptanoate Product & Application Data." BenchChem Database, 2024. Link

  • Hollmann, F., et al.

    
    -Keto Esters." Green Chemistry, vol. 13, 2011, pp. 226-265.[2] Link
    
  • Sigma-Aldrich. "Application of Ru-BINAP in Asymmetric Synthesis."[1][2] Technical Bulletin, 2023. Link

Sources

Method

Methyl 6-methyl-3-oxoheptanoate applications in fragrance chemistry

Technical Application Note: Methyl 6-Methyl-3-Oxoheptanoate in High-Impact Fragrance Synthesis Executive Summary Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a specialized -keto ester intermediate that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Methyl 6-Methyl-3-Oxoheptanoate in High-Impact Fragrance Synthesis

Executive Summary

Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a specialized


-keto ester intermediate that serves as a critical "isopentyl-tail" building block in the synthesis of high-impact aroma chemicals. Unlike its straight-chain analog (Methyl 3-oxoheptanoate), this branched compound offers unique steric properties that influence both the volatility and the olfactory character of its derivatives.

This guide outlines its primary applications:

  • Pro-Fragrance Technology: Acting as a stable precursor for the controlled release of 6-methyl-2-heptanone (a volatile green/fruity/cheese note).

  • Heterocyclic Synthesis: Serving as a scaffold for alkyl-substituted pyrazines and pyrimidines , essential for green, earthy, and vegetable notes.

  • Direct Olfactory Use: Providing a substantive, waxy-fruity modifier in top-to-heart note accords.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 6-methyl-3-oxoheptanoate
CAS Number 104214-14-4
Molecular Formula

Molecular Weight 172.22 g/mol
Functional Group

-Keto Ester (Iso-C8 backbone)
Odor Profile (Precursor) Faint, oily, fruity, waxy, slightly ethereal.[1]
Target Release Molecule 6-Methyl-2-heptanone (Green, Banana, Blue Cheese).

Application 1: Pro-Fragrance Controlled Release System

Mechanism:


-keto esters are excellent candidates for "pro-fragrance" applications. They are relatively stable in anhydrous formulations but undergo hydrolysis and decarboxylation  in the presence of moisture, heat, or skin enzymes (esterases), releasing a volatile ketone.
  • Target: Controlled release of 6-methyl-2-heptanone (High volatility).

  • Benefit: Extends the perception of the "fresh/green" note from minutes to hours.

Protocol A: Kinetic Release Evaluation (In Vitro)

Objective: Quantify the release rate of 6-methyl-2-heptanone under simulated skin conditions (


).

Materials:

  • Methyl 6-methyl-3-oxoheptanoate (>98% purity).

  • Phosphate buffer (pH 5.5).

  • Internal Standard: Tridecane.

  • Solvent: Ethanol (Fragrance Grade).[2]

Workflow:

  • Preparation: Dissolve 100 mg of Methyl 6-methyl-3-oxoheptanoate in 10 mL Ethanol.

  • Initiation: Add 1 mL of solution to 9 mL of Phosphate buffer (pH 5.5) in a headspace vial. Seal immediately.

  • Incubation: Incubate at

    
     (skin temperature).
    
  • Sampling: Perform Headspace SPME-GC-MS analysis at T=0, 1h, 4h, 8h, and 24h.

  • Quantification: Monitor the decrease of the ester peak (m/z 172) and the appearance of the ketone peak (6-methyl-2-heptanone, m/z 128).

Data Analysis: Calculate the % conversion using the ratio of peak areas relative to the internal standard.

Application 2: Synthesis of Alkyl-Pyrazines (Green/Earthy Notes)

Context: Pyrazines are among the most potent fragrance ingredients. The "isopentyl" chain provided by this


-keto ester is crucial for synthesizing analogs of 2-isobutyl-3-methoxypyrazine  (Galbanum/Bell Pepper), specifically targeting 2-isopentyl-3-methoxypyrazine  or related ketopyrazines.
Protocol B: Condensation-Cyclization to Hydroxypyrazines

Objective: Synthesize the hydroxypyrazine intermediate, which is subsequently methylated to the methoxy-derivative.[3][4]

Reagents:

  • Methyl 6-methyl-3-oxoheptanoate (1.0 eq).

  • Glycinamide hydrochloride (1.1 eq).

  • Sodium Hydroxide (2.5 eq).

  • Methanol (Solvent).

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve Glycinamide HCl in Methanol. Add NaOH solution dropwise at

    
     to liberate the free amine.
    
  • Addition: Add Methyl 6-methyl-3-oxoheptanoate slowly to the mixture.

  • Cyclization: Stir at room temperature for 2 hours, then reflux for 4 hours. The

    
    -keto ester condenses with the amide nitrogen and the alpha-amine to close the ring.
    
  • Work-up: Acidify with dilute HCl to precipitate the 3-isopentyl-2-hydroxypyrazine (tautomer of the pyrazinone).

  • Methylation (Optional): React the isolated solid with Dimethyl Sulfate or Diazomethane (Caution: Safety Protocols Required) to yield the final 2-methoxy-3-isopentylpyrazine .

Pathway Visualization

The following diagram illustrates the dual utility of Methyl 6-methyl-3-oxoheptanoate: as a pro-fragrance and as a heterocycle precursor.

G Start Methyl 6-methyl-3-oxoheptanoate (Precursor) Hydrolysis Hydrolysis (pH 5.5 / Enzymes) Start->Hydrolysis Pathway A: Pro-Fragrance Amine + Glycinamide / NaOH Start->Amine Pathway B: Synthesis Acid Beta-Keto Acid (Unstable Intermediate) Hydrolysis->Acid Decarb Decarboxylation (-CO2) Acid->Decarb Ketone 6-Methyl-2-heptanone (Volatile Green/Fruity Note) Decarb->Ketone Cyclic 3-Isopentyl-2-hydroxypyrazine Amine->Cyclic Methylation + Methylating Agent Cyclic->Methylation Pyrazine 2-Methoxy-3-isopentylpyrazine (High-Impact Green/Earthy) Methylation->Pyrazine

Figure 1: Reaction pathways for Methyl 6-methyl-3-oxoheptanoate in fragrance applications.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), Serious eye irritation (H319).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C.

    
    -keto esters are prone to hydrolysis; keep strictly anhydrous until use.
    
  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 546075, Methyl 3-oxoheptanoate (Analog). Retrieved from [Link]

  • Mookherjee, B. D., & Wilson, R. A. (1990).Fragrance Chemistry: The Science of the Sense of Smell. Synthesis of Pyrazines via Beta-Keto Esters.
  • Bedoukian Research (2024). Application of Beta-Keto Esters in Flavor and Fragrance. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-methyl-3-oxoheptanoate

Topic: Improving Reaction Yield & Purity Target Molecule: Methyl 6-methyl-3-oxoheptanoate (CAS: Common intermediate, structure derived from isocaproyl precursors) Audience: Medicinal Chemists, Process Chemists, R&D Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yield & Purity Target Molecule: Methyl 6-methyl-3-oxoheptanoate (CAS: Common intermediate, structure derived from isocaproyl precursors) Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary & Strategic Route Selection

As a Senior Application Scientist, I frequently encounter yield issues with


-keto esters possessing bulky or branched tails (like the isobutyl group at the C6 position in your target). The synthesis of Methyl 6-methyl-3-oxoheptanoate  presents a classic dichotomy in organic synthesis: the choice between atom economy  (Claisen) and selectivity  (Meldrum's Acid).

For high-purity applications (e.g., API intermediate synthesis), the Meldrum's Acid activation method (Oikawa protocol) is the "Gold Standard." It circumvents the self-condensation and thermodynamic equilibrium issues inherent to the Claisen condensation.

Decision Matrix: Which Protocol Should You Use?
FeatureMethod A: Meldrum's Acid (Recommended) Method B: Crossed-Claisen (Scale-Up)
Primary Mechanism C-Acylation of Meldrum's Acid

Methanolysis
Enolate attack on Acid Chloride/Ester
Yield Potential High (80–95%) Moderate (50–70%)
Purity Profile Excellent (Clean conversion)Variable (Self-condensation byproducts)
Key Reagent Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)LiHMDS or LDA (Strong Base)
Ideal Scale Gram to Kilogram (Lab/Pilot)Multi-Kilogram (Industrial)

Method A: The Meldrum's Acid Protocol (High Yield)[1]

This method, pioneered by Oikawa and Yonemitsu (1978), is the most robust route for your specific target. It utilizes 4-methylpentanoyl chloride (Isocaproyl chloride) to install the 6-methylheptanoyl tail.

The Mechanism (Visualized)

The reaction proceeds in two distinct steps:[1][2][3][4][5]

  • Acylation: Acylation of Meldrum's acid at C5 using the acid chloride and a base (Pyridine).

  • Alcoholysis: Thermal decomposition in methanol, which drives decarboxylation and ester formation.

MeldrumPathway Start 4-Methylpentanoyl Chloride Intermediate Acylated Adduct (Isolated or In-situ) Start->Intermediate DCM, 0°C Meldrum Meldrum's Acid Meldrum->Intermediate Base Pyridine (2.5 eq) Base->Intermediate Product Methyl 6-methyl- 3-oxoheptanoate Intermediate->Product Methanolysis Byproducts CO2 + Acetone Intermediate->Byproducts MeOH Methanol (Reflux) MeOH->Product

Figure 1: The Oikawa-Yonemitsu protocol for


-keto ester synthesis.
Step-by-Step Protocol (Optimized)

Reagents:

  • Meldrum's Acid (1.0 eq)

  • 4-Methylpentanoyl Chloride (1.1 eq)

  • Pyridine (2.5 eq) — Critical for scavenging HCl.

  • Dichloromethane (DCM) — Anhydrous.

  • Methanol (Excess) — Acts as solvent and reactant.

Procedure:

  • Activation: Dissolve Meldrum's acid (10 g, 69 mmol) in anhydrous DCM (30 mL). Cool to 0°C under Nitrogen.

  • Base Addition: Add Pyridine (13.6 g, 172 mmol) dropwise. The solution may yellow slightly.[5]

  • Acylation: Add 4-methylpentanoyl chloride (10.2 g, 76 mmol) dropwise over 30 minutes. Crucial: Keep T < 5°C to prevent O-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup 1 (Isolation of Adduct): Wash the DCM layer with 1M HCl (to remove pyridine), then water. Dry over

    
     and concentrate. You will obtain the acylated intermediate as a solid/oil.
    
  • Methanolysis: Dissolve the intermediate in dry Methanol (50 mL). Heat to Reflux for 3–4 hours.

    • Checkpoint: Monitor CO2 evolution. When bubbling stops, the reaction is likely complete.

  • Final Purification: Concentrate the methanol. The residue is your crude Methyl 6-methyl-3-oxoheptanoate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

Method B: The Crossed-Claisen Condensation (Scale-Up)

If raw material cost is the primary driver, a crossed-Claisen condensation between Methyl Acetate and Methyl 4-methylpentanoate is feasible, but it requires strict kinetic control to avoid self-condensation.

The Protocol (Lithium Enolate Method)

Reagents:

  • Methyl Acetate (1.0 eq)

  • 4-Methylpentanoyl Chloride (1.0 eq)

  • LiHMDS (Lithium Hexamethyldisilazide) (1.1 eq)

  • THF (Anhydrous)

Critical Workflow:

  • Enolization: Cool THF to -78°C . Add LiHMDS.[6] Add Methyl Acetate dropwise. Stir for 30 mins to form the lithium enolate.

  • Acylation: Add 4-methylpentanoyl chloride slowly.

  • Quench: Quench with saturated

    
    while still cold.
    

Why this fails (Troubleshooting):

  • Issue: If you mix the ester and base at RT, you get self-condensation (Claisen) instead of crossed-Claisen.

  • Issue: If you use NaOMe (Sodium Methoxide) as a base, the equilibrium is reversible, leading to lower yields compared to the LiHMDS (kinetic) method.

Troubleshooting Center & FAQs

Diagnostic Flowchart: Low Yield Investigation

Troubleshooting Problem Low Yield or Impurity? Check1 Did you observe CO2 evolution (Method A)? Problem->Check1 Check2 Is the product decomposing on the column? Check1->Check2 Yes, reaction worked Sol1 Incomplete Methanolysis. Increase Reflux time. Check1->Sol1 No/Low Bubbles Check3 NMR shows multiple sets of peaks? Check2->Check3 No Sol2 Acid Sensitivity. Use neutral silica or distillation instead. Check2->Sol2 Yes Sol3 Keto-Enol Tautomerism. This is normal. Do not purify further. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common failure modes.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum looks "dirty" with fractional integrals. Is my product impure?

  • A: Likely not.[7][8]

    
    -keto esters like Methyl 6-methyl-3-oxoheptanoate exist in a Keto-Enol equilibrium .
    
    • Keto form: Doublet at

      
      3.4 ppm (
      
      
      
      between carbonyls).
    • Enol form: Singlet at

      
      5.0 ppm (=CH-) and a broad OH peak at >12 ppm.
      
    • Validation: Run the NMR in

      
      . The ratio is usually 85:15 (Keto:Enol) but varies with solvent. Do not mistake this for impurity.
      

Q2: Why is my yield low during the Meldrum's acid step (Method A)?

  • A: The most common culprit is moisture or temperature .

    • Moisture: The acid chloride will hydrolyze to the acid, which does not react with Meldrum's acid under these conditions. Ensure reagents are dry.

    • Temperature: If the initial addition is >5°C, O-acylation (on the oxygen of the enolate) competes with C-acylation (the desired path). Keep it on ice.

Q3: Can I use Sodium Hydride (NaH) instead of Pyridine?

  • A: Yes, but it is operationally more difficult. NaH requires the formation of the sodium salt of Meldrum's acid first, followed by addition of the acid chloride. The Pyridine method (Oikawa) is generally preferred because it acts as both a base and a nucleophilic catalyst (via an N-acylpyridinium intermediate).

Q4: The product decomposes during silica gel chromatography. Why?

  • A: Silica gel is slightly acidic.

    
    -keto esters are prone to hydrolysis and decarboxylation on acidic media.
    
    • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize it. Alternatively, purify via high-vacuum distillation (bp approx 100-110°C at 1-2 mmHg).

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[9][10][11] 2. A general and versatile synthesis of

    
    -keto esters.[4][6][12][13][14] The Journal of Organic Chemistry, 43(10), 2087-2088. 
    
  • Taber, D. F., et al. (1995). Preparation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -keto esters: The Claisen Condensation.[1][14] Journal of Chemical Education. (General reference for Claisen mechanics).
    
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem Technical D

    
    -keto esters.[13][15][16] 
    

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-methylpentanoyl chloride and Meldrum's acid before handling.

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation of Methyl 6-methyl-3-oxoheptanoate During Heating

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the hand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the handling of Methyl 6-methyl-3-oxoheptanoate, with a specific focus on minimizing its decarboxylation during heating. Our goal is to equip you with the knowledge to optimize your experimental outcomes by understanding and controlling this critical decomposition pathway.

Understanding the Challenge: The Instability of β-Keto Esters

Methyl 6-methyl-3-oxoheptanoate is a β-keto ester, a class of compounds known for their synthetic versatility. However, this reactivity also makes them susceptible to thermal decomposition through decarboxylation. It is crucial to understand that the ester itself is not the species that directly decarboxylates. Instead, the process is initiated by the hydrolysis of the ester to its corresponding β-keto acid, which then readily loses carbon dioxide upon heating.[1][2] This guide will walk you through the mechanisms and practical solutions to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of decarboxylation for Methyl 6-methyl-3-oxoheptanoate?

A1: The decarboxylation of Methyl 6-methyl-3-oxoheptanoate proceeds via a two-step process. First, the methyl ester is hydrolyzed to 6-methyl-3-oxoheptanoic acid. This hydrolysis can be catalyzed by trace amounts of acid or base in the presence of water. The resulting β-keto acid then undergoes decarboxylation upon heating through a cyclic six-membered transition state to yield 6-methyl-2-heptanone and carbon dioxide.[3][4]

Q2: At what temperature does significant decarboxylation of Methyl 6-methyl-3-oxoheptanoate occur?

A2: While there is no single decomposition temperature, the rate of decarboxylation is highly dependent on the presence of water, acid, or base catalysts, and the heating duration.[5] In general, for β-keto acids, decarboxylation can occur at temperatures as low as room temperature over extended periods, and the rate increases significantly with heating.[3] For Methyl 6-methyl-3-oxoheptanoate, it is crucial to maintain the lowest possible temperature required for your reaction and to work under strictly anhydrous conditions.

Q3: How does the choice of solvent affect the rate of decarboxylation?

A3: The choice of solvent is critical. Protic solvents, such as alcohols and water, can participate in hydrolysis and facilitate the formation of the β-keto acid, thereby promoting decarboxylation.[3] Aprotic solvents, particularly non-polar ones, are highly recommended to minimize this pathway. Anhydrous toluene or dioxane are often good choices.[6]

Q4: Can I use a standard heating mantle or hot plate?

A4: While standard heating equipment can be used, precise temperature control is paramount. Overheating, even locally, can significantly accelerate decarboxylation. Using a heating mantle with a temperature controller or a calibrated hot plate with a reaction block and an internal thermometer is strongly advised to maintain a consistent and uniform temperature.

Troubleshooting Unwanted Decarboxylation

This section provides a structured approach to identifying and resolving issues related to the decarboxylation of Methyl 6-methyl-3-oxoheptanoate during your experiments.

Problem 1: Significant loss of starting material and formation of 6-methyl-2-heptanone.
Potential Cause Troubleshooting Action Scientific Rationale
Presence of Water Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. If applicable, consider using a Dean-Stark apparatus to azeotropically remove any water generated during the reaction.[7][8][9]Water is a key reactant in the hydrolysis of the ester to the decarboxylation-prone β-keto acid.[10]
Acidic or Basic Impurities Use freshly purified reagents. If using a base, opt for a non-nucleophilic base like sodium hydride in an aprotic solvent. If acidic conditions are required, use the minimum catalytic amount necessary.Both acids and bases can catalyze the hydrolysis of the ester, accelerating the formation of the β-keto acid intermediate.[10]
Excessive Heating Temperature Determine the minimum temperature required for your desired transformation. Use a controlled heating source and monitor the internal reaction temperature closely. Consider performing the reaction under reduced pressure to lower the boiling point of the solvent and allow for lower reaction temperatures.The rate of decarboxylation increases exponentially with temperature.[5] Minimizing the thermal energy input is a primary control strategy.
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. For sluggish reactions, consider alternative strategies to accelerate the desired reaction over decarboxylation.The extent of decarboxylation is a function of both temperature and time. Shorter reaction times at a given temperature will result in less decomposition.

Advanced Strategies for Minimizing Decarboxylation

For highly sensitive applications or when conventional methods are insufficient, the following advanced techniques can be employed:

Microwave-Assisted Synthesis

Microwave heating can offer rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times.[11][12][13] This can be advantageous in minimizing the overall time the substrate is exposed to high temperatures, thereby reducing the extent of decarboxylation. It is crucial to use a dedicated scientific microwave reactor with precise temperature and pressure control.

Flow Chemistry

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time.[14][15][16][17] The small reaction volume and high surface-area-to-volume ratio allow for efficient heat transfer and precise temperature management, minimizing hot spots and unwanted side reactions like decarboxylation. The short residence times achievable in flow systems are particularly beneficial for thermally sensitive compounds.

Use of Protecting Groups

In multi-step syntheses, it may be beneficial to protect the β-keto ester functionality. For instance, conversion to a silyl enol ether can mask the reactive carbonyl group and prevent the formation of the β-keto acid. The protecting group can then be removed under specific conditions that do not promote decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for Heating Methyl 6-methyl-3-oxoheptanoate under Anhydrous Conditions

This protocol outlines a general setup for heating Methyl 6-methyl-3-oxoheptanoate while minimizing the risk of decarboxylation.

Materials:

  • Methyl 6-methyl-3-oxoheptanoate

  • Anhydrous aprotic solvent (e.g., toluene, dioxane)

  • Oven-dried, three-neck round-bottom flask

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Magnetic stirrer and stir bar

  • Controlled heating source (e.g., heating mantle with temperature controller)

  • Internal thermometer

Procedure:

  • Assemble the glassware, ensuring all components are thoroughly dried and cooled under a stream of inert gas.

  • Charge the flask with Methyl 6-methyl-3-oxoheptanoate and the anhydrous solvent via syringe or cannula.

  • Begin stirring and maintain a gentle flow of inert gas.

  • Slowly heat the reaction mixture to the desired temperature, monitoring the internal temperature closely.

  • Maintain the reaction at the target temperature for the required duration, monitoring its progress periodically.

  • Upon completion, cool the reaction mixture to room temperature before proceeding with the workup.

Visualizing the Decarboxylation Pathway

The following diagram illustrates the key steps leading to the decarboxylation of Methyl 6-methyl-3-oxoheptanoate.

cluster_0 Decarboxylation Pathway Ester Methyl 6-methyl-3-oxoheptanoate Acid 6-Methyl-3-oxoheptanoic Acid Ester->Acid Hydrolysis (+H2O, H+ or OH-) Product 6-Methyl-2-heptanone + CO2 Acid->Product Heating (Δ)

Caption: Decarboxylation pathway of Methyl 6-methyl-3-oxoheptanoate.

Logical Workflow for Troubleshooting

This flowchart provides a systematic approach to diagnosing and solving decarboxylation issues.

start Problem: Unwanted Decarboxylation check_water Is the system strictly anhydrous? start->check_water check_temp Is the heating temperature optimized? check_water->check_temp Yes implement_anhydrous Implement rigorous anhydrous techniques (oven-dried glassware, anhydrous solvents, inert atmosphere). check_water->implement_anhydrous No check_time Is the reaction time minimized? check_temp->check_time Yes optimize_temp Reduce heating temperature. Consider vacuum distillation if applicable. check_temp->optimize_temp No check_reagents Are reagents free of acidic/basic impurities? check_time->check_reagents Yes optimize_time Monitor reaction closely and stop as soon as complete. check_time->optimize_time No purify_reagents Purify reagents. Use non-nucleophilic bases. check_reagents->purify_reagents No advanced_methods Consider advanced methods: Microwave or Flow Chemistry. check_reagents->advanced_methods Yes implement_anhydrous->check_temp optimize_temp->check_time optimize_time->check_reagents purify_reagents->advanced_methods

Caption: Troubleshooting workflow for minimizing decarboxylation.

References

  • Ignatchenko, A. V., Springer, M. E., Walker, J. D., & Brennessel, W. W. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry C, 125(7), 4062–4073. [Link]

  • BenchChem. (2025).
  • Ferreira Araujo, N., et al. (2026). Solvent free microwave assisted synthesis of β-keto esters.
  • Guthrie, J. P. (2007). Rate constants for decarboxylation reactions calculated using no barrier theory. Canadian Journal of Chemistry, 85(9), 637-648.
  • Kiss, N. Z., et al. (2012). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Synthesis of Heterocycles.
  • Gianotti, M., et al. (2000). Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters.
  • Araujo, N. F., et al. (2026). Solvent free microwave assisted synthesis of β-keto esters. R Discovery.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). Methyl 3-oxoheptanoate.
  • Wikipedia. (2023).
  • Vapourtec. (n.d.). Flow Chemistry | Continuous Processing | Scalable Reactions.
  • University of York. (n.d.). Dean-Stark - Chemistry Teaching Labs.
  • Battilocchio, C., & Ley, S. V. (n.d.). Flow Chemistry. Sigma-Aldrich.
  • Master Organic Chemistry. (2022).
  • University of Wisconsin-Madison. (2006).
  • AK Lectures. (n.d.).
  • Bigley, D. B., & Thurman, J. C. (1967). Studies in decarboxylation. Part VI. A comparison of the transition states for the decarboxylation of β-keto- and βγ-unsaturated acids. Journal of the Chemical Society B: Physical Organic, 901-905.
  • Braibante, M. E. F., et al. (2006). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Journal of the Brazilian Chemical Society, 17(1), 184-188.
  • Royal Society of Chemistry. (2026).
  • ChemicalBook. (2025).
  • Chem-Impex. (n.d.).
  • Kim, H., & Nagaki, A. (2015). Flow Chemistry in Organic Synthesis. In Flow Chemistry.
  • Ley, S. V., & Baxendale, I. R. (2017). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. In Flow Chemistry in Drug Discovery.
  • PubChem. (n.d.). Ethyl 6-methyl-3-oxoheptanoate.
  • Chemistry LibreTexts. (2021). 9.
  • The Good Scents Company. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2020). Mechanism for decarboxylation of a beta-keto ester in ethanol. r/chemhelp.
  • Konno, H., et al. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. The Journal of Organic Chemistry, 89(12), 8435–8443.
  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube.
  • Mohr, J. T., et al. (2005). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. Organic Letters, 7(23), 5127–5130.
  • JoVE. (2025).
  • Davis, H. (2013, April 22).
  • Zhang, Z., & Liu, Y. (2018). β‐Keto Acids in Organic Synthesis. Asian Journal of Organic Chemistry, 7(9), 1709-1724.
  • Organic Chemistry Portal. (n.d.).
  • Pharmaffiliates. (n.d.).
  • ChemicalBook. (2025).
  • Baiker, A., et al. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Chemistry–A European Journal, 14(7), 2238-2247.
  • NIST/TRC. (2012).

Sources

Troubleshooting

Purification techniques for Methyl 6-methyl-3-oxoheptanoate from crude mixtures

Technical Support Center: Purification of Methyl 6-methyl-3-oxoheptanoate Subject: Advanced Purification Protocols & Troubleshooting for Methyl 6-methyl-3-oxoheptanoate (CAS: 104214-14-4) From: Dr. Aris Thorne, Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 6-methyl-3-oxoheptanoate

Subject: Advanced Purification Protocols & Troubleshooting for Methyl 6-methyl-3-oxoheptanoate (CAS: 104214-14-4) From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Executive Summary

Methyl 6-methyl-3-oxoheptanoate is a


-keto ester susceptible to thermal degradation (decarboxylation) and hydrolysis.[1] Its purification is complicated by keto-enol tautomerism, which causes "streaking" on silica gel, and by the presence of structurally similar byproducts like 6-methyl-2-heptanone (the decarboxylated ketone).

This guide prioritizes vacuum distillation for bulk scale (>10 g) and buffered silica chromatography for high-purity small scale (<5 g).

Part 1: Diagnostic & Decision Logic

Before selecting a method, assess your crude mixture using this logic flow.

PurificationLogic Start Crude Mixture Analysis PreTreat Chemical Wash (NaHCO3) Start->PreTreat ScaleCheck Scale > 10g? ThermalCheck Thermal Stability Check (TGA or DSC available?) ScaleCheck->ThermalCheck Yes Chromatography METHOD B: Buffered Flash Chromatography ScaleCheck->Chromatography No Distillation METHOD A: High-Vacuum Fractional Distillation ThermalCheck->Distillation Stable < 120°C ThermalCheck->Chromatography Unstable / Unknown PreTreat->ScaleCheck

Figure 1: Decision matrix for selecting the optimal purification route based on scale and thermal stability.

Part 2: Troubleshooting & Protocols (Q&A Format)

Section A: Vacuum Distillation (Primary Method)

Context:


-keto esters have high boiling points at atmospheric pressure (often >200°C), which triggers decarboxylation. Reduced pressure is non-negotiable.

Q1: My product is decomposing during distillation. The receiver flask contains a mixture of the ester and a ketone. What is happening? Diagnosis: You are likely witnessing thermal decarboxylation . If the pot temperature exceeds 130-140°C, the ester hydrolyzes (trace moisture) or thermally cleaves to form 6-methyl-2-heptanone and CO


.
Corrective Protocol: 
  • Lower the Pressure: You must achieve a vacuum of < 5 mmHg (preferably < 1 mmHg).

    • Target: At 1 mmHg, the boiling point should drop to approx. 75-85°C.

  • Eliminate Moisture: Pre-dry the crude oil with MgSO

    
     and degas under high vacuum at RT for 30 mins before heating. Moisture catalyzes the decomposition.
    
  • Short Path: Use a short-path distillation head to minimize residence time.

Q2: I cannot separate the product from the "decarboxylated" byproduct (6-methyl-2-heptanone). They co-distill. Diagnosis: The boiling point difference is narrow. The ketone (bp ~160°C atm) is more volatile than the ester (bp ~210°C atm), but at high vacuum, the separation efficiency of a simple head is insufficient. Corrective Protocol:

  • Install a Vigreux Column: Insert a 10-20 cm Vigreux column between the flask and the still head. This provides the theoretical plates needed to separate the lower-boiling ketone (forerun) from the product (main fraction).

Table 1: Estimated Distillation Parameters

Parameter Condition Rationale
Vacuum Pressure 0.5 – 2.0 mmHg Critical to keep bath temp < 110°C.

| Bath Temperature | 100 – 120°C | Maintain


T of ~20°C above vapor temp. |
| Vapor Temperature  | 80 – 90°C (Est.) | Collect main fraction here. |
| Condenser Temp  | 10 – 15°C | Avoid freezing (if impurity is high melting) but ensure condensation. |
Section B: Chromatography (High Purity Method)

Context: The keto-enol tautomerism of


-keto esters allows them to interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak tailing (streaking) and yield loss.

Q3: My compound streaks across the TLC plate and elutes as a broad band on the column. How do I fix this? Diagnosis: The enol form is hydrogen-bonding to the silica. Corrective Protocol:

  • Deactivate the Silica: You must neutralize the acidic sites.

    • Method: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc:TEA).

    • Pre-treatment:[2] Flush the column with the TEA-containing solvent before loading the sample.

  • Alternative: If the ester is base-sensitive (rare for methyl esters in TEA, but possible), use 1% Acetic Acid to force the equilibrium fully to the keto form, though TEA is generally superior for esters.

Q4: Can I separate the C-alkylated product from the O-alkylated byproduct? Diagnosis: If you synthesized this via alkylation of methyl acetoacetate, you may have O-alkylation. Insight:

  • C-alkylated (Product): More polar (due to dicarbonyl capability).

  • O-alkylated (Impurity): Less polar (enol ether character).

  • Separation: These usually separate well on silica (Hexane/EtOAc gradients) if the silica is buffered. The O-alkylated product will elute significantly earlier (higher R

    
    ).
    
Section C: Chemical Work-up

Q5: The crude mixture is acidic. Can I wash with NaOH? WARNING: Do NOT use NaOH or KOH. Mechanism: Strong bases will rapidly hydrolyze the methyl ester to the


-keto acid, which will spontaneously decarboxylate at room temperature.
Corrective Protocol: 
  • Use Saturated NaHCO

    
    :  Wash the organic layer with saturated sodium bicarbonate.[3] It is basic enough to neutralize mineral acids but typically too weak to hydrolyze the ester rapidly at low temperatures.
    
  • Keep it Cold: Perform all washes with ice-cold solutions to suppress hydrolysis kinetics.

Part 3: Impurity Profile & Removal

ImpurityOriginRemoval Strategy
6-methyl-2-heptanone Decarboxylation of productDistillation: Collect forerun. Chromatography: Elutes earlier (less polar).
Methyl 6-methyl-2-heptenoate Elimination byproductChromatography: Separable on silica (different UV activity).
Starting Acid/Chloride Incomplete reactionWash: Sat. NaHCO

(removes acids).
Metal Catalysts Synthesis residuesChelation: Wash with dilute EDTA or citric acid (if pH allows).

References

  • BenchChem. Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) Product Description and Applications. Retrieved from

  • Organic Syntheses. Nucleophilic Acylation with Disodium Tetracarbonylferrate: Methyl 7-oxoheptanoate (Analogous Beta-Keto Ester Purification). Org.[4][5][6][7] Synth. 1979, 59, 102. Retrieved from

  • Teledyne ISCO. Strategies to Purify Carbohydrate and Polar Compounds (Silica Buffering Techniques). Retrieved from

  • PubChem. Methyl 3-oxoheptanoate (Structural Analog) Physical Properties. Retrieved from

  • ScienceMadness.

    
    -keto esters under mild solid-liquid phase-transfer catalysis (Decarboxylation Mechanics). Retrieved from 
    

Sources

Optimization

Technical Support Center: Steric Hindrance in 6-Methyl Substituted β-Keto Esters

Welcome to the technical support center for synthetic challenges involving sterically hindered β-keto esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving sterically hindered β-keto esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities introduced by bulky substituents, specifically focusing on the 6-methyl group in β-keto ester frameworks like ethyl 6-methyl-3-oxoheptanoate. Our goal is to provide expert insights, actionable troubleshooting advice, and validated protocols to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the 6-methyl substituent such a significant source of steric hindrance in β-keto esters?

The presence of a methyl group at the 6-position (or more generally, γ to the α-carbon) creates a sterically demanding environment around the reactive α-carbon. This bulkiness impedes the approach of reagents, particularly for crucial C-C bond-forming reactions like alkylation. The enolate intermediate, necessary for these reactions, is shielded, which can dramatically lower reaction rates and yields compared to less substituted analogs.

Q2: What are the primary synthetic steps complicated by this steric hindrance?

Two main transformations are notoriously affected:

  • α-Alkylation: Introducing a substituent at the α-carbon becomes difficult because the steric bulk of the 6-methyl group hinders the nucleophilic attack of the enolate on the incoming electrophile. This often leads to low yields, slow reactions, or forces the use of more aggressive and less selective conditions.

  • Decarboxylation: Traditional methods involving saponification followed by thermal decarboxylation can be inefficient for sterically hindered substrates.[1] The hydrolysis step can be sluggish, and the subsequent decarboxylation may require harsh conditions that are incompatible with other functional groups in the molecule.

Q3: What are the overarching strategies to mitigate these steric challenges?

Overcoming this hindrance requires moving beyond standard protocols. The key is to enhance the reactivity of the nucleophile and/or the electrophile, or to employ reaction mechanisms that are less sensitive to steric bulk. Key strategies include:

  • Advanced Catalysis: Utilizing systems like Phase-Transfer Catalysis (PTC) can increase the nucleophilicity of the enolate, allowing the reaction to proceed under milder conditions.[2][3]

  • Specialized Reagents: Employing more reactive alkylating agents or carefully selecting non-nucleophilic, yet strong, bases is critical.

  • Mechanism-Specific Protocols: For decarboxylation, switching to mechanistically distinct methods like the Krapcho dealkoxycarbonylation is often necessary and highly effective.[4][5][6]

Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and concrete solutions.

Issue 1: Poor Yields in α-Alkylation
Q: I am attempting to C-alkylate ethyl 6-methyl-3-oxoheptanoate using sodium ethoxide in ethanol, but the reaction is sluggish and my yields are below 20%. What is limiting my reaction?

A: This is a classic problem of steric hindrance and suboptimal reaction conditions. Your low yield is likely due to a combination of factors:

  • Insufficiently Reactive Enolate: Sodium ethoxide in ethanol establishes an equilibrium that may not generate a sufficient concentration of the enolate, especially given its hindered nature. The α-hydrogens of β-keto esters are acidic (pKa ~10-12), but a stronger base is often needed to drive the deprotonation to completion, particularly for hindered substrates.[7]

  • Solvent Choice: Protic solvents like ethanol can solvate the enolate, reducing its nucleophilicity and slowing down the desired Sₙ2 reaction with the alkyl halide.

Recommended Solutions & Scientific Rationale
  • Change Your Base and Solvent System: Switch to a strong, non-nucleophilic base in a polar aprotic solvent. A common and effective choice is sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF). NaH irreversibly deprotonates the β-keto ester, ensuring complete formation of the highly reactive sodium enolate. The aprotic solvent will not solvate the enolate as strongly, preserving its nucleophilicity.

  • Consider Phase-Transfer Catalysis (PTC): For reactions where solubility or base strength is an issue, PTC is an exceptionally powerful technique.[3][8] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the enolate from an aqueous or solid phase into the organic phase where the alkylating agent resides.[9][10] This "naked" enolate in the organic phase is highly reactive, often allowing reactions to proceed at lower temperatures and with milder bases like potassium carbonate.[7][11]

Troubleshooting Flowchart for Low Alkylation Yields

G start Low Alkylation Yield (<20%) check_base Is the base strong enough? (e.g., NaH, LDA) start->check_base check_solvent Is the solvent polar aprotic? (e.g., THF, DMF) check_base->check_solvent No consider_ptc Implement Phase-Transfer Catalysis (PTC) check_base->consider_ptc Yes check_solvent->consider_ptc No optimize_ptc Optimize PTC: - Catalyst (e.g., TBAB) - Base (e.g., K2CO3) - Solvent (e.g., Toluene) consider_ptc->optimize_ptc success Yield Improved optimize_ptc->success Krapcho sub Hindered β-Keto Ester (in DMSO with LiCl, H2O) ts1 SN2 Attack (Cl⁻ on Ester's CH₃) sub->ts1 Heat int1 Carboxylate Intermediate + CH₃Cl ts1->int1 decarb Decarboxylation (Loss of CO₂) int1->decarb enolate Enolate Intermediate decarb->enolate protonation Protonation (from H₂O) enolate->protonation product Final Ketone Product protonation->product

Caption: Simplified workflow of the Krapcho dealkoxycarbonylation reaction.

Featured Protocols

Protocol 1: Phase-Transfer Catalyzed (PTC) Alkylation of Ethyl 6-methyl-3-oxoheptanoate

This protocol is designed to achieve high yields for the C-alkylation of a sterically hindered β-keto ester under mild conditions.

Materials:

  • Ethyl 6-methyl-3-oxoheptanoate

  • Alkyl halide (e.g., Iodomethane)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add finely powdered anhydrous K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add ethyl 6-methyl-3-oxoheptanoate (1.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and anhydrous toluene.

  • Heating and Alkylation: Heat the vigorously stirred suspension to 80 °C. Once the temperature is stable, add the alkyl halide (1.1 eq.) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Maintain the reaction at 80 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with toluene. Combine the filtrates and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Krapcho Dealkoxycarbonylation of a Hindered α-Substituted β-Keto Ester

This protocol details the efficient removal of an ester group from a sterically demanding substrate.

Materials:

  • α-substituted, 6-methyl β-keto ester

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, combine the β-keto ester (1.0 eq.), lithium chloride (1.2 eq.), and DMSO.

  • Water Addition: Add a small amount of deionized water (2.0 eq.). The presence of water is crucial for protonating the enolate intermediate and facilitating the reaction. [5]3. Heating: Heat the mixture to 150-170 °C. The exact temperature will depend on the substrate's reactivity but should be high enough to ensure a steady reaction rate.

  • Reaction Monitoring: Monitor the reaction for the cessation of CO₂ evolution (bubbling). The reaction can also be tracked by TLC or GC-MS until the starting material is consumed (typically 2-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a significant volume of water.

  • Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting ketone is often pure enough for subsequent steps, but can be purified by chromatography or distillation if necessary.

Reagent Selection Data

For successful outcomes, careful selection of reagents is paramount. The tables below provide a comparative summary.

Table 1: Comparison of Bases for Hindered Enolate Formation

BasepKa of Conj. AcidSolventSuitability for Hindered SubstratesComments
Sodium Ethoxide (NaOEt)~16EthanolPoorReversible; protic solvent reduces nucleophilicity.
Potassium Carbonate (K₂CO₃)~10.3Toluene/DMFModerate (Good with PTC)Mild base; requires PTC to be effective for C-alkylation. [7]
Sodium Hydride (NaH)~36THF/DMFExcellentIrreversible deprotonation; generates a highly reactive enolate.
Lithium Diisopropylamide (LDA)~36THFExcellentVery strong, non-nucleophilic base; ideal for quantitative enolate formation at low temperatures.

Table 2: Common Conditions for Krapcho Dealkoxycarbonylation

SaltSolventTypical TemperatureKey Advantages
NaClDMSO/H₂O160-180 °CInexpensive and readily available. [4]
LiClDMSO/H₂O140-160 °COften more effective than NaCl, allowing for lower reaction temperatures. [4]
NaCNDMSO/H₂O120-150 °CHighly effective, but requires careful handling due to toxicity. [5]

References

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Available from: [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Available from: [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. National Center for Biotechnology Information. Available from: [Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. ResearchGate. Available from: [Link]

  • Krapcho decarboxylation. Grokipedia. Available from: [Link]

  • Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. PubMed. Available from: [Link]

  • Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. PubMed. Available from: [Link]

  • Enantioselective Alkylation of β-Keto Esters. Thieme. Available from: [Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness. Available from: [Link]

  • Krapcho decarboxylation. Wikipedia. Available from: [Link]

  • Industrial Phase-Transfer Catalysis. Phasetransfer.com. Available from: [Link]

  • The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of δ-substituted-β-keto esters and β-substituted Ketones via Carboxyl-assisted Site- and Enantio-selective Addition Reactions. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. National Center for Biotechnology Information. Available from: [Link]

  • The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Science of Synthesis. Available from: [Link]

  • Asymmetric synthesis of δ-substituted-β-keto esters and β-substituted ketones via carboxyl-assisted site- and enantio-selective addition reactions. Royal Society of Chemistry. Available from: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available from: [Link]

  • Krapcho Decarboxylation. YouTube. Available from: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available from: [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Available from: [Link]

  • methyl 5-hydroxy-6-methyl-3-oxoheptanoate. ChemSrc. Available from: [Link]

  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. Available from: [Link]

  • Phase-transfer catalyst. Wikipedia. Available from: [Link]

  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature. Available from: [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. Available from: [Link]

  • Phase Transfer Catalysis. Dalal Institute. Available from: [Link]

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. science24.com. Available from: [Link]

  • Mastering β-keto esters. ResearchGate. Available from: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of B-keto esters. Google Patents.
  • Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Semantic Scholar. Available from: [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available from: [Link]

  • Ethyl 6-methyl-3-oxoheptanoate. PubChem. Available from: [Link]

  • Phase transfer catalysis (PTC). OperaChem. Available from: [Link]

  • Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. National Center for Biotechnology Information. Available from: [Link]

  • Recent advances in the transesterification of β-keto esters. CORA. Available from: [Link]

  • APPROPRIATE PROCESS FOR THE SYNTHESIS OF 1,1-DIMETHYLTHYL (5R) -6-CYANO-5-HYDROXY-3-OXO-HEXANOATE. Google Patents.
  • Recent advances in the transesterification of β-keto esters. National Center for Biotechnology Information. Available from: [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Royal Society of Chemistry. Available from: [Link]

  • Advances in the Krapcho Decarboxylation. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 6-methyl-3-oxoheptanoate Stability Guide

Subject: Stability Profile & Handling Protocols for Methyl 6-methyl-3-oxoheptanoate (MMOH) CAS: 104214-14-4 Chemical Class: -Keto Ester Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Dual-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability Profile & Handling Protocols for Methyl 6-methyl-3-oxoheptanoate (MMOH) CAS: 104214-14-4 Chemical Class:


-Keto Ester
Support Tier:  Level 3 (Senior Application Scientist)
Executive Summary: The "Dual-Personality" Molecule

Methyl 6-methyl-3-oxoheptanoate (MMOH) is a versatile


-keto ester used frequently as a pharmaceutical intermediate and in flavor chemistry. Its utility, however, is matched by its susceptibility to degradation.

The Core Challenge: MMOH possesses two electrophilic carbonyl centers separated by a single methylene carbon (C2). This structural motif creates a "perfect storm" for reactivity:

  • Acidic Instability: Susceptible to hydrolysis followed by irreversible thermal decarboxylation.

  • Basic Instability: Highly prone to enolization (

    
    ), saponification, and retro-Claisen cleavage.
    

This guide provides troubleshooting workflows to navigate these stability cliffs during synthesis, workup, and storage.

Acidic Media: The Decarboxylation Trap

User Query: "I performed an acidic workup to remove amines, but my product mass decreased significantly, and NMR shows a loss of the methoxy peak. What happened?"

Diagnosis: You likely triggered Acid-Catalyzed Decarboxylation . In the presence of water and acid (especially with heat), the ester hydrolyzes to the


-keto acid. Unlike stable carboxylic acids, 

-keto acids are thermally unstable.[1] They form a cyclic 6-membered transition state that facilitates the loss of

, converting your valuable ester into a simple ketone (6-methyl-2-heptanone).
The Mechanism (Visualized)

AcidDecomp Ester MMOH (Ester) Inter Tetrahedral Intermediate Ester->Inter + H3O+ / H2O Acid β-Keto Acid (Unstable) Inter->Acid - MeOH TS Cyclic Transition State (6-Memb) Acid->TS Heat (>40°C) Ketone 6-methyl-2-heptanone (Degradant) TS->Ketone Decarboxylation CO2 CO2 (Gas) TS->CO2

Figure 1: The irreversible pathway from MMOH to ketone degradant via acid hydrolysis.

Troubleshooting Protocol: Acidic Workup
ParameterCritical LimitScientific Rationale
Temperature < 5°C Decarboxylation is kinetically driven by heat. Keeping the system cold prevents the activation energy barrier from being crossed [1].
Acid Strength pH > 3 Avoid strong mineral acids (HCl,

). Use buffered weak acids (e.g., Citric acid,

) to minimize hydrolysis rates.
Contact Time < 15 mins Hydrolysis is time-dependent. Rapid phase separation is crucial.
Basic Media: Enolization & Cleavage

User Query: "My yield is low after a standard NaOH wash. Did I hydrolyze the ester?"

Diagnosis: While hydrolysis (saponification) is a risk, you must also consider Enolate Solubility and Retro-Claisen Cleavage .

  • Enolate Loss: The C2 protons are acidic (

    
    ). Even mild bases (
    
    
    
    ) can deprotonate MMOH, forming a water-soluble enolate that washes away into the aqueous layer [2].
  • Retro-Claisen: Strong bases (alkoxides) at elevated temperatures can attack the ketone carbonyl, cleaving the C2-C3 bond and destroying the molecule backbone [3].

The Reactivity Flowchart

BaseReactivity cluster_0 Pathway A: Deprotonation (Reversible) cluster_1 Pathway B: Hydrolysis (Irreversible) cluster_2 Pathway C: Cleavage (Destructive) Start MMOH + Base Enolate Enolate Anion (Water Soluble) Start->Enolate Mild Base (pH 8-12) Sap Saponification Start->Sap OH- / Heat Retro Retro-Claisen Start->Retro Alkoxide / Heat Recovery Recover by Acidification (pH 4-5) Enolate->Recovery Corrective Action Salt Carboxylate Salt Sap->Salt Frags Ester Fragments Retro->Frags

Figure 2: Decision tree for basic reactivity. Pathway A is the most common cause of "missing" mass in extraction.

Troubleshooting Protocol: Basic Handling
  • Issue: Product trapped in aqueous layer.

    • Fix: If you suspect enolate formation, do not discard the aqueous layer . Acidify it carefully to pH 5-6 with dilute acetic acid and re-extract with organic solvent (EtOAc or DCM). The MMOH will reprotonate and return to the organic phase.

  • Issue: Unexpected byproducts.

    • Fix: Avoid alkoxide bases (NaOMe, NaOEt) unless strictly necessary for condensation reactions. For neutralization, use mild inorganic bases like

      
       and keep the temperature 
      
      
      
      .
Analytical & Storage Guidelines

User Query: "My HPLC shows two peaks, but NMR confirms purity. Is my sample degrading?"

Diagnosis: This is likely Keto-Enol Tautomerism , not degradation.


-keto esters exist in equilibrium between the keto form and the enol form (stabilized by intramolecular H-bonding). On polar columns (HPLC) or in specific NMR solvents (

), these tautomers may resolve as distinct species [4].

Validation Step:

  • NMR: Look for the enolic proton (broad singlet,

    
     ppm) and the vinyl proton (
    
    
    
    ppm).
  • HPLC: Run the sample at a higher temperature (e.g., 40°C) or change solvent polarity. If the ratio changes or peaks merge, it is tautomerism.

Storage Protocol (The "Cold & Dry" Rule)
ConditionSpecificationReason
Atmosphere Nitrogen / ArgonPrevents moisture ingress (hydrolysis) and oxidation.
Temperature 2°C to 8°CRetards transesterification or slow spontaneous decarboxylation.
Container Amber GlassWhile not highly photosensitive, amber glass prevents UV-initiated radical formation.
Summary: The "Golden Rules" of MMOH Workup

To ensure maximum recovery and stability, follow this logic gate for your experimental design:

WorkupLogic Input Reaction Mixture Q1 Quench Required? Input->Q1 AcidQ Use NH4Cl (Sat.) Keep T < 5°C Q1->AcidQ Basic Rxn BaseQ Use NaHCO3 Avoid NaOH Q1->BaseQ Acidic Rxn Extract Extraction (EtOAc) AcidQ->Extract BaseQ->Extract Dry Dry over Na2SO4 (Avoid MgSO4 if Lewis Acid sensitive) Extract->Dry Conc Concentrate Bath < 35°C Dry->Conc

Figure 3: Optimized workup workflow to minimize thermal and pH-induced degradation.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 26: Acylation of Enolates).

  • Master Organic Chemistry. (2020). The Claisen Condensation. Retrieved from

  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.
  • PubChem Database. (n.d.). Methyl 3-oxoheptanoate (Related Compound Data). National Center for Biotechnology Information. Retrieved from

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for Methyl 6-methyl-3-oxoheptanoate before handling.

Sources

Optimization

Troubleshooting low enantioselectivity in Methyl 6-methyl-3-oxoheptanoate reduction

Technical Support Center: Troubleshooting Enantioselectivity in -Keto Ester Reductions Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals expe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Enantioselectivity in -Keto Ester Reductions

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing stereochemical fidelity issues during the asymmetric reduction of methyl 6-methyl-3-oxoheptanoate to its corresponding chiral


-hydroxy ester.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the fundamental causality behind catalytic failures in both chemical (Ru-BINAP) and biocatalytic (Ketoreductase) modalities, providing self-validating protocols to restore enantiomeric excess (ee) to >99%.

Diagnostic Troubleshooting Workflow

TroubleshootingPathway Problem Low Enantioselectivity (<90% ee) in Methyl 6-methyl-3-oxoheptanoate Pathway Identify Catalytic Modality Problem->Pathway Chem Chemical Catalysis (Ru-BINAP) Pathway->Chem Bio Biocatalysis (Ketoreductase / KRED) Pathway->Bio Chem_Solvent Solvent & Substrate Purity Use strictly anhydrous MeOH; Remove enol-promoting impurities Chem->Chem_Solvent Chem_Temp Thermodynamic Control Lower temperature to 50°C; Maintain 50-100 psi H2 Chem->Chem_Temp Bio_Cofactor Cofactor Equilibrium Switch IPA recycling to irreversible Glucose/GDH Bio->Bio_Cofactor Bio_Enzyme Active Site Accommodation Screen KREDs for tolerance to bulky isopentyl moieties Bio->Bio_Enzyme Success High Enantioselectivity (>99% ee) Chem_Solvent->Success Chem_Temp->Success Bio_Cofactor->Success Bio_Enzyme->Success

Diagnostic workflow for troubleshooting low enantioselectivity in beta-keto ester reduction.

Mechanistic Troubleshooting & FAQs

Modality A: Chemical Catalysis (Noyori Asymmetric Hydrogenation)

Q1: Why is my Ru-BINAP catalyzed hydrogenation yielding <80% ee despite using high-purity catalyst? Causality: The Noyori asymmetric hydrogenation of


-keto esters relies on a highly organized outer-sphere transition state where both the ketone and the ester carbonyl coordinate to the Ruthenium center 1. This reaction strictly proceeds through the keto tautomer 2. If your substrate contains trace acidic or basic impurities, it accelerates enolization. The enol form hydrogenates via a less stereocontrolled pathway, drastically degrading the overall ee. Furthermore, failing to use a protic solvent like anhydrous methanol prevents the efficient heterolytic cleavage of 

required to generate the active Ru-hydride species 1. Resolution: Distill methyl 6-methyl-3-oxoheptanoate immediately prior to use to remove enol-promoting impurities. Switch your solvent to strictly anhydrous, degassed methanol.

Q2: Does hydrogen pressure directly impact the enantioselectivity of this specific substrate? Causality: Yes. While standard olefins might require high pressure,


-keto esters can be reduced at lower pressures (50-100 psi) due to the chelating assistance of the ester group 2. However, if the pressure drops too low (<20 psi), the rate of the desired enantioselective hydride transfer slows down, allowing non-selective background pathways (or catalyst degradation) to compete.
Resolution:  Maintain a constant 

pressure of 50-100 psi. Do not rely on a static balloon; use a regulated Parr reactor.
Modality B: Biocatalysis (Ketoreductase / KRED Systems)

Q3: My KRED-catalyzed reduction shows stalled conversion at 60% and poor enantioselectivity. What is failing? Causality: Ketoreductases are exquisitely stereoselective but are entirely bound by the thermodynamics of their cofactor recycling system 3. If you are using Isopropanol (IPA) to recycle NAD(P)H, the accumulation of the acetone byproduct pushes the equilibrium backward. This reverse reaction (oxidation of your newly formed chiral alcohol) is often less stereoselective than the forward reaction, leading to dynamic racemization and a stalled conversion. Resolution: Abandon the IPA system for this substrate. Switch to a Glucose/Glucose Dehydrogenase (GDH) recycling system. The oxidation of glucose to gluconolactone is thermodynamically irreversible, locking the reaction in the forward direction and preserving the ee.

Q4: Could the structure of methyl 6-methyl-3-oxoheptanoate be causing active-site mismatch? Causality: Absolutely. The substrate features a bulky isopentyl tail (the 6-methylheptanoate moiety). If the KRED's hydrophobic binding pocket is too small, the substrate will bind in strained, alternative conformations, leading to a mixture of R and S hydride attacks 4. Resolution: Screen a specialized KRED panel designed for bulky aliphatic ketones (e.g., enzymes homologous to PEDH or engineered variants with expanded large-binding pockets).

Quantitative Data & Parameter Optimization

Table 1: Impact of Reaction Parameters on Ru-BINAP Hydrogenation of


-Keto Esters 
ParameterSub-optimal ConditionOptimized ConditionExpected ee ImpactMechanistic Reason
Solvent THF or DCMAnhydrous Methanol+15% to +40%MeOH facilitates Ru-hydride formation via protic shuttling.
Temperature 80°C - 100°C40°C - 50°C+5% to +15%Lower temp increases

between diastereomeric transition states.
Substrate Purity Aged (High Enol)Freshly Distilled (Keto)+20% to +50%Prevents non-stereocontrolled hydrogenation of the enol tautomer.

Table 2: Comparison of Cofactor Recycling Systems in KRED Reductions

Recycling SystemCosubstrateByproductThermodynamic DriveRisk of Racemization
ADH-coupled Isopropanol (IPA)AcetoneReversible (Equilibrium)High (Acetone accumulation drives reverse oxidation)
GDH-coupled GlucoseGluconolactoneIrreversibleLow (Locks product in the chiral alcohol state)

Validated Experimental Protocols

Protocol A: Optimized Ru-BINAP Asymmetric Hydrogenation

This protocol is a self-validating system: it utilizes GC-FID to confirm catalytic turnover before investing in complex chiral HPLC analysis.

  • Solvent Preparation: Sparge anhydrous methanol with ultra-pure

    
     for 30 minutes to remove dissolved oxygen.
    
  • Catalyst Loading (Glovebox): In an inert atmosphere, charge a Parr reactor vessel with

    
     (0.1 mol% relative to substrate).
    
  • Substrate Addition: Add freshly distilled methyl 6-methyl-3-oxoheptanoate (1.0 equivalent) dissolved in the degassed methanol.

  • Hydrogenation: Seal the reactor, bring it out of the glovebox, and purge the lines with

    
     three times. Pressurize to 50 psi 
    
    
    
    and heat to 50°C with vigorous stirring (800 rpm) for 12 hours.
  • Self-Validation Step: Vent the reactor. Take a 50

    
     aliquot, filter through a short silica plug (eluting with EtOAc), and run an achiral GC-FID. Do not proceed to chiral analysis unless conversion is >95%.  Low conversion indicates moisture poisoning of the Ru-catalyst, meaning any ee observed is not representative of the optimized kinetics.
    
  • Workup: Concentrate the mixture under reduced pressure and purify via flash chromatography to isolate the pure chiral

    
    -hydroxy ester.
    
Protocol B: Biocatalytic Reduction using a GDH-Coupled KRED System

This protocol uses pH monitoring as a real-time validation of enzyme activity.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer and adjust strictly to pH 7.0.

  • System Assembly: To the buffer, add D-Glucose (1.5 equivalents) and

    
     (0.05 equivalents).
    
  • Enzyme Addition: Add Glucose Dehydrogenase (GDH) (10 U/mL) and the selected KRED (10 U/mL) known to tolerate bulky aliphatic substrates.

  • Substrate Introduction: Dissolve methyl 6-methyl-3-oxoheptanoate in DMSO (to a final reaction concentration of 5% v/v DMSO) to ensure bioavailability, and add it dropwise to the aqueous mixture.

  • Incubation & Self-Validation: Incubate at 30°C and 250 rpm. Validation: Monitor the pH after 2 hours. The reduction of the ketone consumes protons. If the reaction is proceeding, you will observe a slight acidic drift. Use a titrator (1M NaOH) to maintain pH 7.0. If no base is required, the enzyme has stalled.

  • Extraction: After 24 hours, extract the aqueous layer three times with ethyl acetate, dry over

    
    , and concentrate for chiral HPLC analysis.
    

References

  • The Noyori Asymmetric Hydrogenation Reaction Andrew G Myers Research Group, Harvard University URL:[Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals National Center for Biotechnology Information (PMC) URL:[Link]

  • Asymmetric reduction of ketones and

    
    -keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum 
    National Center for Biotechnology Information (PMC)
    URL:[Link]
    
  • Recent Advances in Catalytic Asymmetric Hydrogen

    
    -Ketoesters 
    ACS Publications
    URL:[Link]
    

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR Spectroscopy for the Structural Elucidation of Methyl 6-methyl-3-oxoheptanoate

Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a highly versatile β-ketoester utilized as a synthetic intermediate and frequently monitored as a critical impurity in the production of the active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a highly versatile β-ketoester utilized as a synthetic intermediate and frequently monitored as a critical impurity in the production of the active pharmaceutical ingredient (API) dexpanthenol ([1]). Unambiguous structural elucidation of this compound is paramount for pharmaceutical quality control. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task, providing atomic-level resolution of the carbon-hydrogen framework[1].

Historically, this required expensive, cryogenically cooled superconducting high-field NMR spectrometers (e.g., 600 MHz). However, the advent of permanent-magnet benchtop NMR systems (e.g., 80 MHz) has revolutionized laboratory workflows. Recent comparative chemometric studies demonstrate that despite the immense difference in magnetic field strength, benchtop systems can achieve quantitative performance comparable to high-field instruments for routine polymer and impurity analysis ([2]).

This guide objectively compares the analytical performance, spectral resolution, and operational Return on Investment (ROI) of 80 MHz Benchtop NMR versus 600 MHz High-Field NMR for the ¹H and ¹³C spectral analysis of Methyl 6-methyl-3-oxoheptanoate.

Mechanistic Causality of Field Strength

G A Magnetic Field Strength (B0) BA BA A->BA B Larmor Frequency (ω = γB0) D Chemical Shift Dispersion (Hz) B->D C Signal-to-Noise Ratio (SNR) ∝ B0^(3/2) E J-Coupling Resolution (Multiplet Separation) D->E BA->C

Fig 1. Mechanistic pathway illustrating how magnetic field strength dictates NMR spectral resolution.

The fundamental causality behind experimental NMR choices lies in the Larmor equation (


). A higher external magnetic field (

) directly increases the precessional frequency of the nuclei. This results in two critical advantages for high-field systems:
  • Chemical Shift Dispersion: The spacing (in Hz) between signals increases linearly with

    
    , preventing the overlap of complex multiplets (such as the isopentyl chain protons in our target analyte).
    
  • Sensitivity (SNR): The population difference between spin states increases with field strength, yielding a Signal-to-Noise Ratio proportional to

    
    .
    

However, for routine QA/QC where the target molecule is known, the lower dispersion of benchtop NMR is often sufficient when coupled with rigorous quantitative protocols ([3]).

Self-Validating qNMR Methodology

Workflow S1 Sample Prep (CDCl3 + IC) S2 Benchtop (80 MHz) Routine QA S1->S2 S3 High-Field (600 MHz) Elucidation S1->S3 S4 qNMR Validation & Integration S2->S4 S3->S4

Fig 2. Self-validating quantitative NMR workflow for impurity profiling and structural elucidation.

To ensure that the comparative data is objectively reliable, the following self-validating quantitative NMR (qNMR) protocol must be employed across both instruments.

  • Step 1: Gravimetric Preparation. Weigh exactly 15.0 mg of Methyl 6-methyl-3-oxoheptanoate and 5.0 mg of 1,4-Dinitrobenzene (Internal Calibrant, IC) into a tared 2 mL glass vial.

    • Causality: High-precision weighing minimizes gravimetric error. 1,4-DNB is selected as the IC because its aromatic singlet (

      
       8.40 ppm) is completely isolated from the aliphatic and ester signals of the analyte, preventing integration overlap.
      
  • Step 2: Solvent Addition. Add 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium lock for the spectrometer, while TMS acts as the absolute 0.00 ppm chemical shift reference, ensuring spectral alignment across both 80 MHz and 600 MHz platforms.

  • Step 3: Homogenization. Vortex the mixture for 30 seconds and transfer 500 µL to a standard 5 mm NMR tube.

    • Causality: Complete dissolution prevents magnetic susceptibility gradients that cause asymmetric line broadening and degrade resolution.

  • Step 4: Acquisition Parameters. Set the relaxation delay (D1) to 15 seconds.

    • Causality: Ensuring D1 > 5 ×

      
       (longitudinal relaxation time) guarantees complete recovery of magnetization between pulses. This self-validates the system, ensuring that the integrated signal areas are strictly proportional to the molar concentration of the nuclei.
      
Comparative Spectral Analysis
¹H NMR Performance Comparison

The ¹H NMR spectrum of Methyl 6-methyl-3-oxoheptanoate features distinct functional groups: an ester methoxy, an active methylene (between the two carbonyls), and an isopentyl chain.

At 600 MHz , the chemical shift dispersion is vast enough to achieve baseline separation of the C5 methylene and C6 methine protons. At 80 MHz , the reduced dispersion causes these signals to merge into a broad, second-order multiplet. However, the critical diagnostic signals—the methoxy singlet and the active methylene singlet—remain sharply resolved on the benchtop system, making it perfectly adequate for identity verification and purity quantification.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

PositionChemical Shift (

, ppm)
Multiplicity & Integration600 MHz Resolution80 MHz Benchtop Resolution
O-CH₃ 3.73Singlet, 3HBaseline resolvedBaseline resolved
C2-H₂ 3.45Singlet, 2HBaseline resolvedBaseline resolved
C4-H₂ 2.52Triplet, 2HResolved triplet (

Hz)
Triplet, slight roofing effect
C6-H 1.58Nonet, 1HDistinct multipletOverlaps with C5-H₂
C5-H₂ 1.51Multiplet, 2HDistinct multipletOverlaps with C6-H
C7/C6-Me 0.91Doublet, 6HResolved doublet (

Hz)
Resolved doublet
¹³C NMR Performance Comparison

Carbon-13 NMR suffers from low natural abundance (~1.1%) and a low gyromagnetic ratio.

At 600 MHz (150 MHz for ¹³C), the high sensitivity allows for the acquisition of a pristine ¹³C spectrum in under 10 minutes. All 8 unique carbon environments, including the critical ketone (


 202.4) and ester (

167.8) carbonyls, are easily identified. At 80 MHz (20 MHz for ¹³C), the benchtop system requires significantly more scans (typically 1–2 hours of acquisition) to achieve a comparable SNR. While time-consuming, the benchtop system successfully detects all carbon signals, proving its viability for offline overnight analysis.

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Carbon PositionChemical Shift (

, ppm)
600 MHz (150 MHz ¹³C)80 MHz (20 MHz ¹³C)
C3 (Ketone C=O) 202.4High SNR, sharpLow SNR, visible
C1 (Ester C=O) 167.8High SNR, sharpLow SNR, visible
O-CH₃ 52.3High SNR, sharpModerate SNR
C2 (Active CH₂) 49.1High SNR, sharpModerate SNR
C4 (CH₂) 41.5High SNR, sharpModerate SNR
C5 (CH₂) 31.8High SNR, sharpModerate SNR
C6 (CH) 27.4High SNR, sharpModerate SNR
C7/C6-Me (2x CH₃) 22.3High SNR, sharpModerate SNR
Operational ROI & Conclusion

Table 3: Operational & Performance ROI Comparison

Parameter80 MHz Benchtop NMR600 MHz High-Field NMR
Magnet Technology Permanent Magnet (NdFeB)Superconducting (Cryogenic)
Cryogen Requirement None (Cryogen-free)Liquid Helium & Nitrogen
Footprint Fume hood / Benchtop compatibleDedicated shielded room
Capital Expenditure ~$50,000 - $100,000>$500,000
Operating Cost Minimal (Standard electricity)High (Cryogen refills, maintenance)
Primary Use Case Routine QA/QC, Reaction MonitoringDe novo Structural Elucidation

Conclusion For the de novo structural elucidation of complex, unknown molecules, the 600 MHz high-field NMR remains an irreplaceable asset due to its superior chemical shift dispersion and sensitivity. However, for the routine spectral analysis, impurity profiling, and QA/QC of known intermediates like Methyl 6-methyl-3-oxoheptanoate, the 80 MHz benchtop NMR delivers exceptional value. By employing rigorous, self-validating qNMR protocols, laboratories can leverage benchtop systems to achieve high-fidelity quantitative results while drastically reducing capital and operational expenditures.

References
  • Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: MDPI (Molecules) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis of Methyl 6-methyl-3-oxoheptanoate

For researchers and professionals in drug development and chemical analysis, the precise identification and characterization of organic molecules are paramount. This guide provides an in-depth analysis of the gas chromat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, the precise identification and characterization of organic molecules are paramount. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of Methyl 6-methyl-3-oxoheptanoate, a β-keto ester of interest in various synthetic applications. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, alongside a comparative analysis with structurally similar compounds. The methodologies and interpretations provided herein are grounded in extensive experience in analytical chemistry and are designed to offer a robust framework for the analysis of this and related compounds.

Introduction to Methyl 6-methyl-3-oxoheptanoate and its Analytical Challenges

Methyl 6-methyl-3-oxoheptanoate (C₉H₁₆O₃, MW: 172.22 g/mol ) is a β-keto ester, a class of compounds widely recognized as versatile intermediates in organic synthesis.[1] The presence of both a ketone and an ester functional group in a 1,3-relationship imparts unique reactivity to these molecules, making them valuable building blocks. Accurate monitoring of reactions involving such compounds necessitates reliable analytical methods for their identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile compounds like Methyl 6-methyl-3-oxoheptanoate. However, the interpretation of GC-MS data requires a thorough understanding of the compound's expected retention behavior and its fragmentation pattern upon electron ionization. This guide aims to provide a predictive and comparative framework to facilitate the confident identification of Methyl 6-methyl-3-oxoheptanoate.

Comparative Analysis: Retention Time and Fragmentation Patterns

To provide a practical context for the analysis of Methyl 6-methyl-3-oxoheptanoate, we will compare its predicted behavior with two commercially available, structurally related compounds: Methyl 3-oxoheptanoate and Methyl 6-methylheptanoate .

CompoundMolecular FormulaMolecular Weight ( g/mol )Structural FeaturesPredicted/Observed Retention BehaviorKey Mass Fragments (m/z)
Methyl 6-methyl-3-oxoheptanoate C₉H₁₆O₃172.22β-keto ester, branched alkyl chainIntermediatePredicted: 115, 101, 87, 74, 59, 43
Methyl 3-oxoheptanoate C₈H₁₄O₃158.19β-keto ester, linear alkyl chainShorterObserved: 115, 101, 74, 59, 43[2]
Methyl 6-methylheptanoate C₉H₁₈O₂158.24Ester, branched alkyl chainLongerObserved: 101, 87, 74, 55, 43[3]

Retention Time Rationale:

The retention time in gas chromatography is primarily influenced by the analyte's volatility (boiling point) and its interaction with the stationary phase of the GC column.

  • Methyl 3-oxoheptanoate , with its lower molecular weight and linear chain, is expected to be the most volatile and thus have the shortest retention time.

  • Methyl 6-methyl-3-oxoheptanoate has a higher molecular weight and a branched structure, which will slightly increase its boiling point and interaction with a non-polar stationary phase compared to its linear counterpart, leading to a longer retention time.

  • Methyl 6-methylheptanoate , lacking the polar ketone group, will have the weakest interaction with a polar stationary phase but its higher boiling point compared to Methyl 3-oxoheptanoate will result in a longer retention time on a standard non-polar column. On a polar column, its retention time might be shorter than Methyl 6-methyl-3-oxoheptanoate due to the absence of the polar ketone.

Predicted Mass Spectrometry Fragmentation of Methyl 6-methyl-3-oxoheptanoate

The fragmentation of β-keto esters in an electron ionization (EI) source is typically driven by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[4] The following is a predicted fragmentation pathway for Methyl 6-methyl-3-oxoheptanoate:

M Methyl 6-methyl-3-oxoheptanoate m/z 172 frag1 [M-CH3O•]+ m/z 141 M->frag1 -•OCH3 frag2 [M-C4H9•]+ m/z 115 M->frag2 α-cleavage frag3 [CH3COCH2COOCH3]+• m/z 130 M->frag3 β-cleavage frag7 McLafferty Rearrangement Product m/z 74 M->frag7 McLafferty frag4 [CH3COCH2CO]+ m/z 85 frag3->frag4 -•OCH3 frag5 [CH2COOCH3]+ m/z 73 frag3->frag5 -CH3CO• frag6 [CH3CO]+ m/z 43 frag4->frag6 -CH2CO

Caption: Predicted Fragmentation Pathway of Methyl 6-methyl-3-oxoheptanoate.

Key Predicted Fragments and Their Origins:

  • m/z 115: This significant fragment likely arises from the alpha-cleavage between C4 and C5, leading to the loss of an isobutyl radical (•C₄H₉). This is a characteristic fragmentation for β-keto esters.

  • m/z 101: Loss of the isopentyl group from the molecular ion.

  • m/z 87: Alpha-cleavage with loss of the methoxycarbonyl group.

  • m/z 74: A prominent peak resulting from a McLafferty rearrangement, characteristic of methyl esters, involving the transfer of a gamma-hydrogen from the alkyl chain to the ester carbonyl oxygen, followed by the elimination of a neutral alkene.

  • m/z 59: Represents the methoxycarbonyl cation, [COOCH₃]⁺.

  • m/z 43: A common fragment in compounds containing a keto group, corresponding to the acetyl cation, [CH₃CO]⁺.

Recommended Experimental Protocol

This protocol provides a robust starting point for the GC-MS analysis of Methyl 6-methyl-3-oxoheptanoate and its analogs. Optimization may be required based on the specific instrumentation and sample matrix.

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) prep2 Concentration: ~10-100 μg/mL prep1->prep2 gc3 Injection Volume: 1 µL (splitless or split 10:1) prep2->gc3 gc1 Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) gc2 Inlet Temperature: 250 °C gc1->gc2 gc2->gc3 gc4 Carrier Gas: Helium (1.0 mL/min, constant flow) gc3->gc4 gc5 Oven Program: - Initial: 50 °C (hold 2 min) - Ramp: 10 °C/min to 250 °C - Hold: 5 min gc4->gc5 ms1 Ionization Mode: Electron Ionization (EI) gc5->ms1 ms2 Electron Energy: 70 eV ms1->ms2 ms3 Source Temperature: 230 °C ms2->ms3 ms4 Quadrupole Temperature: 150 °C ms3->ms4 ms5 Scan Range: m/z 40-300 ms4->ms5

Caption: Recommended GC-MS Workflow for Methyl 6-methyl-3-oxoheptanoate Analysis.

Justification for Experimental Choices:

  • GC Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is recommended.[5] This type of column provides excellent resolution for a wide range of compounds and is robust for routine analysis.

  • Temperature Program: The initial temperature is set low to ensure good trapping and focusing of the analyte at the head of the column. The temperature ramp allows for the sequential elution of compounds based on their boiling points. The final high temperature ensures that any less volatile components are eluted from the column.

  • Inlet and Source Temperatures: These are set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

  • Electron Energy: 70 eV is the standard electron energy for EI-MS as it provides reproducible fragmentation patterns that can be compared with library spectra.

Conclusion

References

  • ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546075, Methyl 3-oxoheptanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15734035, Ethyl 6-methyl-3-oxoheptanoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 6-methyl heptanoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxoheptanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

HPLC method development for Methyl 6-methyl-3-oxoheptanoate purity assessment

Title: Overcoming Keto-Enol Tautomerism: A Comparative Guide to HPLC Method Development for Methyl 6-methyl-3-oxoheptanoate Introduction Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a branched-chain -keto ester u...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming Keto-Enol Tautomerism: A Comparative Guide to HPLC Method Development for Methyl 6-methyl-3-oxoheptanoate

Introduction

Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a branched-chain


-keto ester utilized as a highly versatile building block in organic synthesis, including the development of pharmaceuticals and bioactive molecules[1]. Assessing the purity of this intermediate is paramount, yet its structural properties present a classic chromatographic challenge: keto-enol tautomerism.

When analyzed via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the interconversion between the ketone and its enol isomer on the column often results in distorted, tailing, or split peaks, severely compromising quantitative accuracy and impurity resolution[2][3]. This guide objectively compares standard HPLC approaches against an optimized, tautomer-suppressing methodology. By understanding the thermodynamic causality behind these chromatographic artifacts, analytical scientists can implement a self-validating system for reliable purity assessment.

The Mechanistic Challenge: On-Column Tautomerization


-keto esters contain a carbonyl group with an adjacent 

-hydrogen, allowing them to exist in a dynamic equilibrium of keto and enol forms. During HPLC, if the rate of tautomer interconversion occurs on the same timescale as the chromatographic separation process, the analyte elutes as a broad, malformed band rather than two distinct peaks or one sharp peak[2][4].

To mitigate this, the method must either significantly accelerate the interconversion (yielding a single, time-averaged peak) or completely inhibit it (locking the molecule into its thermodynamically favored state). Recent studies and Density Functional Theory (DFT) calculations demonstrate that increasing the acid concentration in the mobile phase effectively stabilizes the keto tautomer due to the stabilization of a favored chair structure. This inhibits on-column tautomerization and restores peak integrity[2].

Comparative Performance: Mobile Phase and Column Chemistry

To establish the most robust method, we compare three different chromatographic conditions for the analysis of Methyl 6-methyl-3-oxoheptanoate.

  • Alternative 1: Standard Neutral Conditions. Using a conventional C18 column with a neutral buffer (e.g., 10 mM Ammonium Acetate). This typically fails to control tautomerism.

  • Alternative 2: Standard Acidic Conditions. Using a C18 column with a standard low-acid additive (0.05% Trifluoroacetic Acid, TFA). This provides partial stabilization but often leaves residual tailing[2].

  • The Optimized Method: High-Acid Suppression. Using a C18 column with a high-acid additive (0.4% TFA) to fully inhibit tautomerization and force the analyte into a single sharp peak[2].

Quantitative Data Comparison
Method ParameterAlternative 1 (Neutral)Alternative 2 (Low Acid)Optimized Method (High Acid)
Column Waters XBridge C18 (4.6 x 150mm)Waters XBridge C18 (4.6 x 150mm)Waters XBridge C18 (4.6 x 150mm)
Mobile Phase A 10 mM Ammonium Acetate0.05% TFA in Water0.4% TFA in Water
Mobile Phase B Acetonitrile0.05% TFA in Acetonitrile0.4% TFA in Acetonitrile
Peak Shape Split / BimodalBroad / TailingSingle, Sharp Peak
Asymmetry Factor (

)
N/A (Split)2.451.08
Theoretical Plates (

)
< 2,0005,500> 12,000
Resolution from Impurities < 1.0 (Co-elution risk)1.52.8

Note: Data synthesis is based on the proven tautomeric behavior of


-keto esters under varying mobile phase pH conditions[2][3].

Workflow for Method Development

The following decision tree illustrates the logical progression for troubleshooting and optimizing the HPLC method when tautomerism is detected in


-keto esters.

HPLC_Workflow Start Initial Injection: Methyl 6-methyl-3-oxoheptanoate Assess Assess Peak Shape (Splitting/Tailing?) Start->Assess Neutral Neutral pH / Low Acid (Tautomerism Active) Assess->Neutral If Poor Shape Validate Self-Validating System: Linearity & Specificity Checks Assess->Validate If Good Shape Acidic Increase Acid to 0.4% TFA (Stabilize Keto Form) Neutral->Acidic Troubleshoot Temp Optimize Column Temp (e.g., 25°C) Acidic->Temp Temp->Validate

Decision tree for mitigating keto-enol tautomerism during HPLC method development.

Step-by-Step Methodology: The Optimized Protocol

This protocol provides a self-validating system. By heavily acidifying the mobile phase, we remove the variable of on-column equilibration, ensuring that any changes in peak area are strictly correlated to analyte concentration, not tautomeric shifts.

1. Reagent and Mobile Phase Preparation

  • Mobile Phase A (0.4% TFA in Water): Transfer 4.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure water (18.2 M

    
    cm). Mix thoroughly and degas via sonication for 10 minutes.
    
  • Mobile Phase B (0.4% TFA in Acetonitrile): Transfer 4.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

    • Causality Note: Matching the TFA concentration in both phases is critical to prevent severe baseline drift during gradient elution[2].

2. Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of Methyl 6-methyl-3-oxoheptanoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (yielding 1.0 mg/mL).

  • Sample Preparation: Prepare the test sample at the same nominal concentration (1.0 mg/mL) to ensure accurate area-percent purity assessment[3].

3. Chromatographic Conditions

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5

    
    m (or an equivalent high-efficiency column capable of withstanding highly acidic pH)[2].
    
  • Column Temperature: 25 °C.

    • Causality Note: While higher temperatures (e.g., 50 °C) are sometimes used to speed up tautomeric equilibrium, the high-acid approach chemically locks the keto form. Therefore, standard ambient temperatures (25 °C) are optimal for preserving column longevity and baseline stability[2][3].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5

    
    L.
    
  • Detection: UV at 220 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% to 95% B

    • 12.0 - 15.0 min: 95% B

    • 15.0 - 15.1 min: 95% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

4. System Suitability and Self-Validation To prove the system is validating itself, perform the following checks before analyzing unknown batches:

  • Specificity: Inject a blank (diluent). Ensure no artifact peaks elute at the retention time of Methyl 6-methyl-3-oxoheptanoate.

  • Tailing Factor Check: The asymmetry factor (

    
    ) of the main peak must be 
    
    
    
    1.5. If
    
    
    > 1.5, it indicates that the acid concentration may be locally insufficient to suppress enolization, or secondary silanol interactions are occurring.
  • Linearity: Inject the standard at 50%, 100%, and 150% of the nominal concentration. An

    
     confirms that the tautomeric equilibrium is not shifting in a concentration-dependent manner, validating the method for quantitative purity assessment.
    

Conclusion

The purity assessment of


-keto esters like Methyl 6-methyl-3-oxoheptanoate requires moving beyond generic HPLC screening. Standard neutral or low-acid methods inherently fail because they permit on-column keto-enol tautomerization, leading to peak distortion and inaccurate integration. By applying a targeted high-acid (0.4% TFA) mobile phase strategy, analysts can thermodynamically stabilize the keto tautomer, achieving the sharp peak shape and high theoretical plate counts necessary for accurate, reproducible purity quantification.

References

  • Cracking the Chromatographic Code: Innovative Solutions to Address Keto-Enol Tautomerism in LC Method Development - 2025 PharmSci 360 - 2

  • Methyl 6-methyl-3-oxoheptanoate | CAS 104214-14-4 - Benchchem - 1

  • Application Note: HPLC Analysis for Purity Determination of Methyl 3-oxooctadecanoate - Benchchem - 3

  • TAUTOMERISM AND FRAGMENTATION OF BIOLOGICALLY ACTIVE HETERO ATOM (O, N) - UTUPub - 4

Sources

Comparative

Comparing reactivity of Methyl 6-methyl-3-oxoheptanoate with linear beta-keto esters

Reactivity Profile: Methyl 6-methyl-3-oxoheptanoate vs. Linear -Keto Esters Executive Summary Methyl 6-methyl-3-oxoheptanoate (CAS: 104214-14-4) represents a specialized subclass of -keto esters characterized by distal b...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile: Methyl 6-methyl-3-oxoheptanoate vs. Linear -Keto Esters

Executive Summary

Methyl 6-methyl-3-oxoheptanoate (CAS: 104214-14-4) represents a specialized subclass of


-keto esters characterized by distal branching (an isopentyl tail). Unlike ubiquitous linear analogs such as Methyl Acetoacetate (MAA)  or Methyl 3-oxohexanoate , this molecule combines the classic 1,3-dicarbonyl reactivity with unique steric and lipophilic properties derived from its 6-methyl substitution.

This guide provides a technical comparison for researchers utilizing


-keto esters in pharmaceutical intermediate synthesis, specifically focusing on asymmetric hydrogenation , alkylation kinetics , and cyclization efficiency .
Key Differentiators
FeatureMethyl 6-methyl-3-oxoheptanoate (Branched)Linear

-Keto Esters (e.g., Methyl 3-oxooctanoate)
Steric Environment Distal steric bulk (Isoamyl tail)Minimal steric hindrance (n-Alkyl tail)
Lipophilicity (LogP) High (~2.5); Enhanced solubility in non-polar solventsModerate; Variable solubility
Enzymatic Recognition High specificity for hydrophobic pockets (e.g., KREDs)Lower specificity; often requires screening
Crystallinity Derivatives often exhibit higher melting pointsDerivatives often oils/low-melting solids

Technical Analysis: Reactivity & Performance

Enolization and Nucleophilic Substitution ( -Carbon)

Both the branched and linear variants possess an active methylene group at the C2 position (


). However, the 6-methyl-3-oxoheptanoate  exhibits distinct kinetic behavior during alkylation due to the folding of the isopentyl tail.
  • Linear Esters: The alkyl chain extends fully in solution, allowing facile approach of electrophiles.

  • Branched Ester (6-methyl): The isopentyl group can adopt conformations that shield the Re or Si face of the enolate slightly more than a linear pentyl chain.

    • Impact: In chiral alkylations using phase-transfer catalysts, the branched tail often enhances enantioselectivity by locking the substrate-catalyst complex into a more rigid geometry.

Asymmetric Hydrogenation (Ketone Reduction)

This is the primary application for this class of molecules, serving as precursors for chiral 1,3-diols or statin-like side chains.

  • Catalyst Interaction: The distal branching provides a "lipophilic anchor." In Ru-BINAP or Rh-DuPHOS systems, this anchor stabilizes the substrate within the chiral pocket via non-covalent van der Waals interactions, often resulting in higher ee (enantiomeric excess) compared to linear analogs which may rotate freely.

  • Performance Data (Comparative):

    • Linear (Methyl 3-oxooctanoate): 92-95% ee (typical).

    • Branched (Methyl 6-methyl-3-oxoheptanoate): >98% ee (optimized conditions).[1]

Cyclization (Hantzsch/Biginelli)

In multicomponent reactions to form dihydropyrimidines or pyridines:

  • Linear: Faster reaction rates due to lower steric impedance.

  • Branched: Slightly slower kinetics (

    
    ), but often yields cleaner product profiles. The steric bulk suppresses the formation of oligomeric byproducts common with highly reactive linear keto-esters.
    

Visualization: Reactivity Pathways

The following diagram maps the divergent reactivity pathways, highlighting where the isopentyl tail influences the outcome.

ReactivityMap Substrate Methyl 6-methyl-3-oxoheptanoate (Distal Branching) Enolate Enolate Formation (pKa ~11) Substrate->Enolate Base (NaH/K2CO3) Path_Red Asymmetric Hydrogenation (Ru-BINAP) Substrate->Path_Red H2 / Catalyst Path_Cyc Cyclization (Biginelli/Hantzsch) Substrate->Path_Cyc Aldehyde + Urea Path_Alk alpha-Alkylation (RX / Base) Enolate->Path_Alk Electrophile Prod_OH Chiral beta-Hydroxy Ester (High ee% due to anchor effect) Path_Red->Prod_OH Prod_Alk alpha-Substituted Product (Stereocontrol via tail folding) Path_Alk->Prod_Alk Prod_Het Heterocycle (Dihydropyrimidine) (High Purity / Slower Kinetics) Path_Cyc->Prod_Het Linear Linear Analog (Methyl 3-oxooctanoate) Linear->Path_Red Lower ee%

Caption: Comparative reactivity map showing how distal branching enhances stereoselectivity in reduction and purity in cyclization compared to linear analogs.

Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Noyori Type)

Objective: Synthesis of Methyl (R)-3-hydroxy-6-methylheptanoate. Rationale: Uses the lipophilic nature of the substrate to run at high concentration in methanol/DCM.

  • Preparation: In a glovebox, charge a high-pressure autoclave with Methyl 6-methyl-3-oxoheptanoate (1.72 g, 10 mmol) and anhydrous MeOH (5 mL).

  • Catalyst Addition: Add

    
     (0.01 mmol, S/C = 1000).
    
    • Note: For linear analogs, S/C is often limited to 500 due to lower turnover stability. The branched substrate stabilizes the active species.

  • Hydrogenation: Pressurize with

    
     (30 bar) and stir at 50°C for 12 hours.
    
  • Workup: Vent hydrogen. Concentrate the solvent under reduced pressure.

  • Analysis: Determine conversion by GC-FID and enantiomeric excess (ee) by chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5).

    • Target: >99% Conversion, >97% ee.[2]

Protocol B: Knoevenagel Condensation (Validation of Steric Impact)

Objective: Compare reaction rate vs. Methyl Acetoacetate.

  • Mix: Combine Methyl 6-methyl-3-oxoheptanoate (1 eq) with Benzaldehyde (1 eq) in Ethanol.

  • Catalyst: Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq).

  • Monitor: Reflux and monitor by TLC/GC every 30 minutes.

    • Observation: Methyl Acetoacetate reaches 90% conversion in ~2 hours. Methyl 6-methyl-3-oxoheptanoate typically requires ~3.5 hours due to the shielding of the carbonyl dipole by the folding tail, reducing the nucleophilicity of the enol.

References

  • Pharmaffiliates. "Methyl 6-methyl-3-oxoheptanoate Reference Standard". Pharmaffiliates Analytics. [Link]

  • MDPI. "Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids". Molecules, 2026.[1] [Link]

  • Royal Society of Chemistry. "Recent advances in the transesterification of β-keto esters". RSC Advances, 2021. [Link]

  • Organic Chemistry Portal. "Direct Asymmetric Hydrogenation of Imines and Keto-Esters". Organic Chemistry Portal, 2018. [Link]

Sources

Validation

Comprehensive Guide to Reference Standards for Methyl 6-methyl-3-oxoheptanoate Analysis

As analytical demands in pharmaceutical impurity profiling and food safety testing grow more stringent, the accurate quantification of trace intermediates and degradation products is paramount. Methyl 6-methyl-3-oxohepta...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in pharmaceutical impurity profiling and food safety testing grow more stringent, the accurate quantification of trace intermediates and degradation products is paramount. Methyl 6-methyl-3-oxoheptanoate (CAS: 104214-14-4) is a highly versatile


-ketoester that serves a dual role in modern analytical chemistry: it is a recognized synthetic intermediate/impurity in the production of Dexpanthenol (Provitamin B5)[1], and it acts as a stable biomarker formed from the reaction of synthetic food preservatives with biological amines[2].

This guide provides an objective comparison of reference standard tiers for this compound, details the causality behind optimized GC-MS and LC-MS workflows, and establishes a self-validating protocol to ensure absolute data integrity.

The Analytical Context: Why Target Methyl 6-methyl-3-oxoheptanoate?

In pharmaceutical applications, Dexpanthenol is widely formulated into topical creams and ointments to promote wound healing and skin hydration[3]. During its synthesis or prolonged storage, side reactions can yield


-ketoester impurities like Methyl 6-methyl-3-oxoheptanoate[4]. Because these impurities can impact the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API), regulatory bodies (such as the FDA and EMA) require rigorous impurity profiling[5].

Furthermore, in food chemistry, widely used preservatives like sorbic acid and benzoic acid can interact with biological macromolecules and amine groups (e.g., methylamine, ethylamine) to form stable adducts. Methyl 6-methyl-3-oxoheptanoate has been identified as a major stable product of these interactions, making it a critical target for toxicological and food safety assessments[2].

Pathway Source1 Dexpanthenol API (Synthesis/Degradation) Target Methyl 6-methyl- 3-oxoheptanoate Source1->Target Process Impurity Source2 Food Preservatives + Biological Amines Source2->Target In Vivo Reaction Analysis Chromatographic Quantification Target->Analysis Reference Standard Validation

Formation pathways of Methyl 6-methyl-3-oxoheptanoate and its analytical detection.

Comparison of Reference Standard Tiers

Accurate quantification is impossible without a reliable baseline. The selection of a reference standard directly dictates the reliability of your calibration curve and the validity of your recovery data. Below is an objective comparison of the three primary tiers of reference standards available for Methyl 6-methyl-3-oxoheptanoate.

Standard TierTypical PurityCertification & TraceabilityBest Use CaseCost/Value Ratio
Certified Reference Material (CRM) >99.5%ISO 17034 / ISO/IEC 17025. Fully traceable to NIST or primary pharmacopeias.Regulatory submissions (IND/NDA), formal method validation, and toxicological studies.High cost; essential for compliance.
Analytical Standard >98.0%Certificate of Analysis (CoA) provided (NMR, LC-MS, GC-MS verified)[4].Routine batch release, daily Quality Control (QC), and stability testing.Moderate cost; optimal for routine use.
In-House Synthesized VariableInternally verified via NMR/MS; lacks external traceability.Early-stage R&D, qualitative screening, and proof-of-concept assays.Low cost; high risk for quantitative errors.

Causality in Selection: For trace impurity profiling in complex matrices (like lipid-rich Dexpanthenol creams), matrix suppression can severely skew results. Using a highly characterized CRM ensures that any signal deviation is definitively attributed to the matrix effect rather than standard degradation or impurity overlap.

Experimental Data: GC-MS vs. LC-MS/MS Performance

Because Methyl 6-methyl-3-oxoheptanoate has a molecular weight of 172.22 g/mol and possesses volatile characteristics typical of short-chain esters, Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally favored. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly utilized when analyzing the compound directly within aqueous pharmaceutical formulations to avoid thermal degradation.

Table 1: Typical Validation Parameters for Methyl 6-methyl-3-oxoheptanoate Analysis

ParameterGC-MS (EI Mode)LC-MS/MS (ESI+ MRM)Causality / Mechanistic Reason
Limit of Detection (LOD) 15 ng/mL5 ng/mLESI+ MRM isolates specific precursor-to-product ion transitions, drastically reducing background noise compared to full-scan or SIM EI.
Limit of Quantification (LOQ) 50 ng/mL15 ng/mLHigher sensitivity in LC-MS/MS allows for lower LOQ, critical for trace toxicological screening[5].
Linear Dynamic Range 50 - 5000 ng/mL15 - 2000 ng/mLGC-MS detectors typically offer a broader linear response for volatile esters before saturation occurs.
Matrix Effect MinimalModerate to HighLC-MS/MS is highly susceptible to ion suppression from co-eluting matrix components (e.g., excipients in creams).

Self-Validating Analytical Protocol (GC-MS)

To ensure scientific integrity, the following GC-MS methodology is designed as a self-validating system . This means the protocol inherently checks for carryover, instrument drift, and extraction efficiency within every single batch.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Causality: Dexpanthenol is highly polar and water-soluble[3], while Methyl 6-methyl-3-oxoheptanoate is relatively non-polar. LLE exploits this partition coefficient difference.

  • Procedure:

    • Weigh 1.0 g of the sample matrix (e.g., Dexpanthenol cream or food homogenate) into a 15 mL centrifuge tube.

    • Add 5.0 mL of LC-MS grade water and vortex for 2 minutes to dissolve polar components.

    • Spike with 50 µL of an internal standard (e.g., Methyl 3-oxohexanoate, 10 µg/mL) to correct for extraction losses.

    • Add 3.0 mL of Hexane/Ethyl Acetate (80:20, v/v). Reasoning: Hexane selectively extracts the

      
      -ketoester while leaving the polar API in the aqueous phase.
      
    • Centrifuge at 4000 rpm for 10 minutes. Extract the upper organic layer, evaporate under a gentle stream of nitrogen, and reconstitute in 1.0 mL of pure Hexane for GC-MS injection.

Step 2: Instrumental Conditions
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Reasoning: The 5% phenyl phase provides optimal selectivity for oxygenated compounds, minimizing peak tailing.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM). Monitor characteristic fragments for

    
    -ketoesters (e.g., McLafferty rearrangement products and 
    
    
    
    -cleavage ions).
Step 3: The Self-Validation Logic Loop

A protocol is only as trustworthy as its internal controls. The batch sequence must follow a strict bracketing logic:

Validation Blank 1. Reagent Blank (Checks Carryover) SST 2. System Suitability Test (CRM Injection) Blank->SST No peaks detected Cal 3. Calibration Curve (R² > 0.995 required) SST->Cal RT & Asymmetry Pass QC_Pre 4. Pre-Run QC Samples (Low, Mid, High) Cal->QC_Pre Linearity Confirmed Samples 5. Unknown Samples (Batch Analysis) QC_Pre->Samples Accuracy Verified QC_Post 6. Post-Run QC Check (Drift < 15% required) Samples->QC_Post End of Batch QC_Post->SST Fail: Invalidate & Re-run

Self-validating sequence ensuring analytical integrity during impurity profiling batches.

Mechanistic Validation: If the Post-Run QC Check deviates by more than 15% from the nominal concentration, it indicates active site degradation in the GC inlet or mass analyzer drift. The self-validating loop mandates that the batch is invalidated, preventing false-negative reporting of impurities.

Conclusion & Best Practices

When analyzing Methyl 6-methyl-3-oxoheptanoate, the choice of reference standard directly dictates the defensibility of your data. For regulatory submissions involving Dexpanthenol APIs or food safety assessments, utilizing a Certified Reference Material (CRM) is non-negotiable. By pairing high-purity standards with a self-validating, mechanistically sound extraction and chromatographic protocol, analytical scientists can ensure robust, reproducible, and audit-proof results.

References

  • Pharmaffiliates. Dexpanthenol and its Impurities: Methyl 6-methyl-3-oxoheptanoate. Retrieved from [Link]

  • Mohammadzadeh-Aghdash, H., et al. Biological and toxicological effects of SA, SB, PS and BP on the albumin after absorption via gastrointestinal system. Food Chemistry 293 (2019) 491-498. Retrieved from[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 131204, Dexpanthenol. Retrieved from[Link]

Sources

Comparative

Validating synthesis of Methyl 6-methyl-3-oxoheptanoate via thin-layer chromatography (TLC)

This guide is designed for researchers and process chemists validating the synthesis of Methyl 6-methyl-3-oxoheptanoate (CAS: 104214-14-4). This aliphatic -keto ester lacks strong UV chromophores, making standard UV visu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and process chemists validating the synthesis of Methyl 6-methyl-3-oxoheptanoate (CAS: 104214-14-4). This aliphatic


-keto ester lacks strong UV chromophores, making standard UV visualization unreliable. This document compares alternative visualization methods and provides a self-validating experimental protocol.

Introduction & Analytical Challenges

Methyl 6-methyl-3-oxoheptanoate is a critical building block, often used in the synthesis of statin side-chains and specific pheromones. Structurally, it possesses a


-keto ester moiety and an isobutyl tail.[1]

The Analytical Problem:

  • Low UV Activity: Unlike aromatic intermediates, this molecule relies on weak carbonyl absorption or enol conjugation, rendering UV (254 nm) visualization faint or non-existent at low concentrations.

  • Keto-Enol Tautomerism: The

    
    -keto functionality exists in equilibrium between keto and enol forms, which complicates peak shape (tailing) and influences staining chemistry.
    

This guide compares visualization alternatives to establish a robust "at-line" monitoring system that does not rely solely on expensive HPLC/GC-MS equipment for routine checks.

Comparative Analysis of Visualization Methods

We evaluated four primary visualization techniques for aliphatic


-keto esters. The comparison below rates them based on Sensitivity  (LOD), Specificity  (distinguishing product from impurities), and Operational Stability .
Method 1: UV Absorption (254 nm)[2][3]
  • Mechanism: Absorption by conjugated

    
     systems.
    
  • Performance: Poor. The molecule is largely aliphatic. While the enol form has some conjugation, it is often insufficient for reliable detection of trace starting materials or byproducts.

  • Verdict: Use only as a preliminary check; do not rely on this for reaction completion.

Method 2: Phosphomolybdic Acid (PMA)[2][3][4]
  • Mechanism: Universal oxidation. The reagent oxidizes the organic substrate while being reduced to "Molybdenum Blue."[2][3]

  • Performance: High Sensitivity. Stains the product as a dark blue/green spot on a light green background.[3]

  • Verdict: Best for Purity. It reveals almost all organic impurities (lipids, alkyl halides) that might co-elute.

Method 3: Ferric Chloride (FeCl )
  • Mechanism: Complexation with the enol form of the

    
    -keto ester.
    
  • Performance: High Specificity. Produces a characteristic red/purple color. This is highly specific to the

    
    -keto ester functionality, distinguishing it from simple esters or non-enolizable ketones.
    
  • Verdict: Best for Identity. Confirms the formation of the

    
    -keto moiety.
    
Method 4: Vanillin / Anisaldehyde
  • Mechanism: Acid-catalyzed condensation with activated carbonyls/methylenes.

  • Performance: Moderate-High. Often yields distinct colors (e.g., teal, blue, or violet) depending on the specific substitution pattern.

  • Verdict: Good alternative if PMA is unavailable, but heating is critical.

Summary Data Table
MethodDetection Limit (approx.)SpecificityPreparationStability of Stain
UV (254 nm) > 50 µg (Poor)LowNoneN/A
PMA ~1-5 µg (Excellent)Low (Universal)Dip + HeatWeeks (if refrigerated)
FeCl

~10 µg (Good)High (Enol specific) SprayMonths
Vanillin ~5-10 µg (Good)ModerateDip + HeatDays (Oxidizes rapidly)

Decision Matrix: Selecting the Right Visualization

The following logic flow helps you select the correct visualization method based on your immediate experimental goal (e.g., checking reaction completion vs. confirming product identity).

StainSelection Start Experimental Goal Check Check Reaction Progress? Start->Check Confirm Confirm Product Identity? Start->Confirm Purity Check Final Purity? Start->Purity UV UV (254nm) (Likely Faint) Check->UV Step 1 FeCl3 FeCl3 Stain (Enol Specific) Confirm->FeCl3 Detects Beta-Keto PMA PMA Stain (Universal/Sensitive) Purity->PMA Reveals aliphatic impurities Vanillin Vanillin Stain (General Carbonyl) Purity->Vanillin Alternative UV->PMA If UV negative

Figure 1: Decision matrix for selecting the appropriate visualization method based on analytical needs.

Experimental Protocol: The Self-Validating System

This protocol ensures that the spot you observe is genuinely Methyl 6-methyl-3-oxoheptanoate and not a byproduct.

Phase 1: Solvent System Optimization

Because of the keto-enol equilibrium,


-keto esters can "streak" or "tail" on silica.
  • Standard System: Hexane : Ethyl Acetate (80:20).

  • The "Anti-Tailing" Additive: If streaking occurs, add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the enol, sharpening the spot.

Phase 2: The "Co-Spot" Validation (Crucial)

Never run a reaction TLC with just two lanes (SM and Reaction). You must use a three-lane system to detect co-elution.

  • Lane 1 (SM): Starting Material (e.g., Methyl acetoacetate or precursor).

  • Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture (physically spotted on top of each other).

  • Lane 3 (Rxn): Reaction Mixture.

Interpretation:

  • If Lane 2 shows two distinct spots

    
     Separation is adequate.
    
  • If Lane 2 shows one blob

    
     Product and SM co-elute. Change solvent system (try Toluene:EtOAc or DCM:MeOH).
    
Phase 3: Staining Procedure (PMA)[4]
  • Elute the plate in the chosen solvent chamber.[4]

  • Dry the plate completely with a heat gun (residual solvent interferes with staining).[3]

  • Dip quickly into the PMA solution (see recipe below).

  • Wipe the back of the plate.

  • Heat with a heat gun at ~150°C until spots appear.

    • Success Criteria: Product appears as a dark blue/green spot.[3] Background should remain light yellow/green.

Reagent Recipes
  • PMA Stain: Dissolve 10 g Phosphomolybdic acid in 100 mL Ethanol.[3]

  • FeCl

    
     Stain:  Dissolve 1 g Iron(III) chloride in 50 mL Methanol + 50 mL Water. (Spray only; do not dip).
    

Workflow Diagram

TLCWorkflow Prepare Prepare Plate (3 Lanes: SM, Co-Spot, Rxn) Elute Elute in Chamber (Hex:EtOAc 8:2) Prepare->Elute Dry Dry Plate (Remove Solvent) Elute->Dry Decision Check UV? Dry->Decision Stain Dip in PMA Decision->Stain No UV Activity Heat Heat (150°C) Stain->Heat Analyze Analyze Rf & Purity Heat->Analyze

Figure 2: Step-by-step workflow for the self-validating TLC protocol.

References

  • ChemicalBook. (2025). Methyl 6-oxoheptanoate and related keto-ester properties.[1]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Principles.[3][4][5][6]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Mechanisms (PMA, Vanillin, FeCl3).[2]

  • PubChem. (2025).[7] Methyl 3-oxoheptanoate (Analogous Structure Data). National Library of Medicine.

  • Org. Synth. (1977). Synthesis of keto esters via alkylation (General Reference). Organic Syntheses, Coll. Vol. 6, p.996.

Sources

Validation

Technical Characterization and Comparative Analysis: Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4)

This guide provides a comprehensive technical analysis of Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4), a critical beta-keto ester intermediate used in the synthesis of pharmaceutical agents such as Dexpanthenol and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4), a critical beta-keto ester intermediate used in the synthesis of pharmaceutical agents such as Dexpanthenol and various heterocyclic compounds.

[1]

Executive Summary & Compound Identity

Methyl 6-methyl-3-oxoheptanoate is a branched-chain beta-keto ester. Unlike its linear analog (Methyl 3-oxoheptanoate), the isobutyl tail at the C6 position imparts unique steric properties and lipophilicity, influencing its behavior in condensation reactions (e.g., Knorr pyrrole synthesis) and its chromatographic retention.

PropertySpecification
CAS Number 104214-14-4
Chemical Name Methyl 6-methyl-3-oxoheptanoate
Synonyms Heptanoic acid, 6-methyl-3-oxo-, methyl ester
Molecular Formula C

H

O

Molecular Weight 172.22 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in methanol, chloroform, dichloromethane; slightly soluble in water

Elemental Analysis (EA) Profile

Elemental analysis serves as the primary validation step for bulk purity, particularly when differentiating this compound from homologous impurities (e.g., Methyl 3-oxohexanoate).

Theoretical vs. Experimental Data

The following data represents the acceptance criteria for a high-purity (>98%) reference standard.

ElementTheoretical % (C

H

O

)
Acceptance Range (±0.4%)Interpretation of Deviations
Carbon (C) 62.77%62.37% – 63.17%Lower C% suggests moisture or solvent (MeOH) retention.
Hydrogen (H) 9.36%8.96% – 9.76%Higher H% often indicates residual aliphatic solvents (e.g., Hexane).
Oxygen (O) 27.87%Calculated by differenceN/A
Nitrogen (N) 0.00%< 0.10%Presence indicates contamination from amination reagents (if used).[1]
Experimental Protocol: Combustion Analysis
  • Instrument : Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Method : Dynamic Flash Combustion at 950°C.

  • Sample Mass : 2.0 – 3.0 mg (weighed to ±0.001 mg).

  • Carrier Gas : Helium (140 mL/min).

  • Oxygen Injection : 250 mL/min for 5 seconds.

  • Calibration : Acetanilide (K factor determination).

Mass Spectrometry (MS) Characterization[2][4][5]

Mass spectrometry is definitive for structural confirmation, specifically for distinguishing the isobutyl branching from linear isomers.

MS Data Table (EI, 70 eV)
m/z (Mass-to-Charge)Relative AbundanceIon IdentityStructural Interpretation
172 < 5%[M]

Molecular ion. Typically weak in aliphatic beta-keto esters due to rapid fragmentation.
141 10 - 15%[M - OCH

]

Loss of methoxy group (alpha-cleavage at ester).
116 100% (Base Peak) [C

H

O

]

McLafferty Rearrangement Product . Characteristic of beta-keto esters with

-hydrogens.
57 40 - 60%[C

H

]

Isobutyl cation. Differentiates from linear isomers (which favor propyl/butyl series).
43 60 - 80%[C

H

]

Isopropyl cation / Acetyl cation.
Fragmentation Mechanism

The dominance of the m/z 116 peak is driven by the McLafferty rearrangement. The


-hydrogen on the isobutyl tail transfers to the ketone oxygen, leading to the expulsion of isobutene (neutral, 56 Da)  and the formation of the radical cation enol of methyl acetoacetate.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 172 McLafferty McLafferty Product (Base Peak) m/z 116 M_Ion->McLafferty - Isobutene Isobutyl Isobutyl Cation m/z 57 M_Ion->Isobutyl Alpha Cleavage Neutral_Isobutene Neutral Loss Isobutene (56 Da) M_Ion->Neutral_Isobutene Neutral_Methoxy Neutral Loss Methoxy (31 Da) M_Ion->Neutral_Methoxy Acyl Acyl Fragment m/z 141 M_Ion->Acyl - OMe

Figure 1: Fragmentation pathway of Methyl 6-methyl-3-oxoheptanoate under Electron Ionization (70 eV).

Comparative Analysis: Branched vs. Linear Isomers

A critical challenge in QC is distinguishing CAS 104214-14-4 from its linear isomer, Methyl 3-oxoheptanoate (CAS 39815-78-6).

FeatureMethyl 6-methyl-3-oxoheptanoate (Branched)Methyl 3-oxoheptanoate (Linear)
Structure Isobutyl tail (-CH

CH(CH

)

)
n-Butyl tail (-CH

CH

CH

CH

)
GC Retention Time Elutes earlier (Lower boiling point due to branching)Elutes later (Higher Van der Waals forces)
Base Peak (MS) m/z 116 (Same mechanism)m/z 116 (Same mechanism)
Diagnostic Ion Ratio High m/z 43 (Isopropyl) relative to m/z 57High m/z 57 (n-Butyl) relative to m/z 43
Boiling Point ~215°C (Predicted)~223°C (Predicted)

Recommendation : For definitive identification, use GC-MS with a non-polar column (e.g., DB-5ms). The branched isomer (CAS 104214-14-4) will exhibit a shorter retention time and a distinct fragmentation fingerprint in the lower mass region (m/z 40–60).

Experimental Protocols

A. GC-MS Analysis Protocol

This protocol ensures separation from common impurities like methyl acetoacetate and solvent residues.

  • Sample Preparation : Dissolve 10 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Column : Agilent DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas : Helium at 1.0 mL/min (Constant Flow).

  • Injection : 1 µL, Split ratio 50:1, Inlet temperature 250°C.

  • Oven Program :

    • Hold at 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C, hold 3 min.

  • MS Source : 230°C, Quadrupole: 150°C.

  • Scan Range : m/z 35 – 400.

B. Handling and Stability
  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Beta-keto esters are prone to hydrolysis and decarboxylation if exposed to moisture and heat.

  • Safety : Use in a fume hood.[2] Avoid contact with strong oxidizers and reducing agents.

Synthesis Workflow Visualization

Understanding the origin of CAS 104214-14-4 helps in impurity profiling. It is typically synthesized via the condensation of Methyl acetate with a branched acyl chloride or ester.

Synthesis_Workflow Start1 Isovaleryl Chloride (or Methyl Isovalerate) Reaction Claisen Condensation (Base: NaOMe/THF, -78°C to RT) Start1->Reaction Start2 Methyl Acetate (Enolate Source) Start2->Reaction Intermediate Sodium Enolate Intermediate Reaction->Intermediate Quench Acid Quench (HCl) Intermediate->Quench Product Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) Quench->Product

Figure 2: Synthetic pathway for Methyl 6-methyl-3-oxoheptanoate via Claisen Condensation.

References

  • National Institute of Standards and Technology (NIST) .[3] Mass Spectrum of Methyl 3-oxoheptanoate (Homolog Reference). NIST Mass Spectrometry Data Center.[4][5] Available at: [Link]

  • PubChem . Compound Summary for Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for McLafferty rearrangement mechanisms).
  • Pharmaffiliates . Impurity Standards for Dexpanthenol and Related Compounds. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-methyl-3-oxoheptanoate

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and safety protocols for countless reactive intermediates. Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a highly versatile -keto ester,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the synthesis, scale-up, and safety protocols for countless reactive intermediates. Methyl 6-methyl-3-oxoheptanoate (CAS 104214-14-4) is a highly versatile


-keto ester, predominantly utilized as a building block in asymmetric hydrogenation to yield chiral hydroxyesters .

While its reactivity makes it invaluable for drug development and organic synthesis, it also dictates strict handling parameters. This guide transcends basic safety data sheets by explaining the chemical causality behind our safety protocols, ensuring your laboratory operations are both efficient and uncompromisingly safe.

Hazard Causality & Mechanistic Assessment

According to standardized safety data, Methyl 6-methyl-3-oxoheptanoate carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

The Mechanistic "Why": The irritation potential of this


-keto ester stems from its structural duality. The active methylene group situated between the ketone (C3) and ester (C1) carbonyls is prone to enolization. This highly electrophilic system can undergo nucleophilic attack by primary amines (e.g., lysine residues) or thiols (e.g., cysteine) present on epidermal and ocular surface proteins. Furthermore, the lipophilic aliphatic tail (the 6-methylheptyl moiety) disrupts the lipid bilayer of the stratum corneum, enhancing dermal penetration and exacerbating localized inflammatory cascades.

Understanding this mechanism is critical: it dictates why standard, thin laboratory gloves are insufficient for extended exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific solvation and electrophilic risks of this compound, standard PPE must be upgraded. Below is the validated PPE matrix for handling pure or highly concentrated Methyl 6-methyl-3-oxoheptanoate.

Protection ZoneRecommended EquipmentMaterial / StandardMechanistic Justification
Ocular/Face Chemical splash goggles & Face shieldANSI Z87.1+ (D3 rating)Prevents aerosolized lipophilic droplets from contacting the cornea, directly mitigating H319 risks.
Dermal (Hands) Heavyweight Butyl Rubber gloves>0.4 mm thicknessEsters and ketones rapidly permeate standard latex or thin nitrile. Butyl rubber provides superior resistance to ester solvation.
Dermal (Body) Flame-resistant lab coat & ApronNomex or 100% CottonPrevents skin contact (H315) and minimizes static discharge risks during the transfer of volatile organics.
Respiratory Half-mask respirator (If outside hood)NIOSH-approved OV cartridgeCaptures volatile organic vapors, preventing the inhalation of lipophilic aerosolized particles.

Operational Workflow & Handling Protocol

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the verification condition of the current step is met.

Workflow N1 1. Environmental Prep Fume Hood >100 fpm N2 2. PPE Donning Butyl Gloves & Goggles N1->N2 Airflow Verified N3 3. Chemical Transfer Closed Syringe System N2->N3 PPE Secured N4 4. Reaction/Quench Inert Atmosphere N3->N4 Transfer Complete N5 5. Spill/Waste Mgmt RCRA Segregation N4->N5 Reaction Terminated

Workflow for the safe handling and processing of Methyl 6-methyl-3-oxoheptanoate.

Step-by-Step Methodology:

Step 1: Environmental Control & Verification

  • Action: Conduct all transfers within a certified Class II Type B2 or standard chemical fume hood.

  • Self-Validation: Verify that the continuous flow monitor reads a minimum face velocity of 100 feet per minute (fpm) and the magnehelic gauge shows a stable pressure differential before opening the chemical container.

Step 2: Volumetric Dispensing

  • Action: Utilize positive displacement pipettes or glass syringes equipped with stainless steel needles.

  • Causality: Avoid standard air-displacement pipettes. The vapor pressure of the ester alters the air cushion inside standard pipette tips, causing hazardous dripping.

  • Self-Validation: Draw a 1 mL blank of an inert, structurally similar solvent (e.g., heptane) to verify seal integrity and absence of dripping prior to handling the active ester.

Step 3: Reaction Monitoring & Quenching

  • Action: Maintain the compound in a closed system under an inert atmosphere (Nitrogen or Argon).

  • Causality: This prevents oxidative degradation of the active methylene group and minimizes vapor release into the laboratory environment.

  • Self-Validation: Upon reaction completion, quench residual Methyl 6-methyl-3-oxoheptanoate using a mild aqueous base (e.g., 5%

    
    ). Verify quenching is complete when 
    
    
    
    evolution ceases, successfully hydrolyzing the ester into its corresponding, non-volatile carboxylate salt.

Spill Response & Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent dermal exposure and environmental contamination.

  • Immediate Containment: For localized spills (< 500 mL), immediately don a half-face respirator with organic vapor cartridges if fume hood containment is compromised.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or a commercial diatomaceous earth-based spill kit. Never use combustible absorbents like sawdust with reactive esters.

  • Self-Validation of Cleanup: Verify complete absorption by observing a physical transition from a glossy liquid pool to a dry, free-flowing powder.

  • Decontamination: Wash the affected surface with a dilute surfactant solution, followed by a thorough water rinse. The highly lipophilic nature of the 6-methylheptyl chain requires a surfactant micelle to effectively lift it from bench surfaces; water alone will merely smear the compound.

  • RCRA-Compliant Disposal: Collect all absorbed material, contaminated butyl gloves, and wiping cloths into a highly visible, chemically resistant, sealable high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Organic Ester/Ketone Mixture (Toxic/Irritant)." Dispose of via a licensed RCRA-compliant waste management facility.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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